7-Methyl-2H-1,4-benzoxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYLKINYUFREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310374 | |
| Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39522-25-3 | |
| Record name | 39522-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 2-amino-5-methylphenol. The synthesis involves a two-step process: N-acylation followed by intramolecular cyclization. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound from 2-amino-5-methylphenol is achieved through a two-step reaction sequence. The first step involves the N-acylation of 2-amino-5-methylphenol with chloroacetyl chloride to yield the intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. The subsequent step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the benzoxazinone ring.
In-depth Technical Guide: Spectroscopic Data for 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and Related Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for the specific compound 7-Methyl-2H-1,4-benzoxazin-3(4H)-one . Despite a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or MS) has been found for this exact molecule.
The available literature provides substantial data on structurally related isomers and derivatives of 2H-1,4-benzoxazin-3(4H)-one. This guide, therefore, presents a detailed overview of the spectroscopic characteristics of these closely related compounds to provide a foundational understanding and predictive insight for researchers working with this class of molecules. The presented data and experimental protocols are drawn from published research on analogous compounds.
Spectroscopic Data for Structurally Related Benzoxazinone Derivatives
To provide a useful reference, this section summarizes spectroscopic data for various substituted 2H-1,4-benzoxazin-3(4H)-one derivatives. This information can be used to predict the expected spectral characteristics of the 7-methyl isomer.
Table 1: ¹H NMR Spectroscopic Data for Selected 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one | - | Data for various derivatives are available in the cited literature, which can be consulted for specific peak assignments. | [1] |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | - | The synthesis and anticonvulsant activities of this compound have been reported, with characterization data likely available in the full publication. | [1] |
| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | - | The crystal structure of this compound has been determined, and detailed spectroscopic data would be present in the corresponding publication. | [2] |
Table 2: General IR and MS Data for Substituted Benzoxazinones
| Spectroscopic Technique | Characteristic Features | Reference |
| Infrared (IR) Spectroscopy | - N-H stretching (if unsubstituted at position 4) typically appears in the range of 3200-3400 cm⁻¹.- C=O (lactone) stretching is a strong band usually observed between 1680-1720 cm⁻¹.- C-O-C stretching vibrations are found in the 1200-1300 cm⁻¹ region.- Aromatic C-H and C=C stretching and bending vibrations are also present. | [1] |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) is typically observed.- Fragmentation patterns often involve the loss of CO, and cleavage of the heterocyclic ring. | [1] |
Proposed Experimental Protocols for Synthesis and Spectroscopic Analysis
While a specific protocol for this compound is not available, a general synthetic approach can be extrapolated from the synthesis of related compounds.[1] The characterization would follow standard analytical chemistry procedures.
2.1. General Synthetic Pathway
A plausible synthetic route to this compound would likely involve the reaction of 2-amino-5-methylphenol with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.
Caption: Proposed synthesis of this compound.
2.2. Hypothetical Experimental Protocol for Synthesis
-
Acylation: To a stirred solution of 2-amino-5-methylphenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 equivalents). Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Intermediate Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. This intermediate may be purified by column chromatography or used directly in the next step.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent such as dimethylformamide (DMF) or ethanol. Add a base, for instance, potassium carbonate or sodium hydride, and heat the mixture. The reaction progress should be monitored by TLC.
-
Final Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The resulting precipitate can be collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
2.3. Standard Protocols for Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
-
The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample could be analyzed as a KBr pellet or as a thin film.
-
Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The molecular ion peak and major fragmentation peaks would be reported as mass-to-charge ratios (m/z).
-
Logical Workflow for Compound Characterization
The process of characterizing a newly synthesized compound like this compound follows a logical progression of analytical techniques to confirm its structure and purity.
Caption: Standard workflow for the characterization of a synthesized compound.
Conclusion
While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the expected spectroscopic features based on closely related, published analogues. The provided hypothetical synthesis and standard characterization protocols offer a practical framework for researchers aiming to prepare and analyze this specific compound. It is recommended that any future work on this molecule includes full spectroscopic characterization to contribute to the body of scientific knowledge.
References
An In-depth Technical Guide on the Physicochemical Properties of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on the data for the parent compound, 2H-1,4-benzoxazin-3(4H)-one, and its other substituted derivatives. The addition of a methyl group at the 7-position is expected to slightly increase its molecular weight and lipophilicity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | 2H-1,4-benzoxazin-3(4H)-one (Experimental) | 7-Bromo-2-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one (Experimental/Calculated) |
| Molecular Formula | C₉H₉NO₂ | C₈H₇NO₂[4] | C₉H₈BrNO₂[3] |
| Molecular Weight | 163.17 g/mol | 149.15 g/mol [4][5] | 242.07 g/mol [3] |
| Melting Point | Not available | 173-175 °C | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, DMSO, and DMF. | Methanol: 25 mg/mL | Not available |
| pKa | Not available | Not available | Not available |
| LogP | Estimated to be slightly higher than the parent compound. | 0.9 (Calculated)[5] | 2.1685 (Calculated)[3] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų (Calculated for a similar scaffold)[3] | 38.3 Ų (Calculated)[5] | 38.33 Ų[3] |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the cyclization of a substituted 2-aminophenol. The general approach is outlined below.
General Synthesis of 7-Substituted-2H-1,4-benzoxazin-3(4H)-ones
The synthesis of 7-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives typically starts from the corresponding substituted 2-aminophenol.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-methylphenol
-
Chloroacetyl chloride
-
Anhydrous potassium carbonate
-
Anhydrous acetone
-
Sodium sulphate
-
Ethyl acetate
-
Hexane
Procedure:
-
N-Chloroacetylation of 2-Amino-4-methylphenol: To a stirred solution of 2-amino-4-methylphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents). Cool the mixture to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up and Extraction: Filter the reaction mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulphate.
-
Cyclization: Evaporate the ethyl acetate to obtain the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide. Dissolve this intermediate in a suitable solvent like DMF and add a base such as potassium carbonate. Heat the mixture to induce intramolecular cyclization.
-
Purification: After the reaction is complete (monitored by TLC), cool the mixture, pour it into ice-cold water, and extract the product with ethyl acetate. The combined organic layers are washed with water, dried, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.
Characterization: The final product would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Biological Activity and Signaling Pathways
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key pharmacophore in many compounds with diverse biological activities. While the specific biological profile of the 7-methyl derivative is not extensively documented, derivatives of this class have been reported to exhibit anti-inflammatory and anticancer properties.
One of the key signaling pathways implicated in the action of some bioactive benzoxazinone derivatives is the Nrf2-HO-1 pathway .[6] This pathway is a critical cellular defense mechanism against oxidative stress.
Nrf2-HO-1 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. The upregulation of these genes helps to protect the cell from oxidative damage. Certain benzoxazinone derivatives have been shown to activate this pathway, suggesting a potential mechanism for their observed anti-inflammatory and cytoprotective effects.[6]
Conclusion
This compound represents an interesting scaffold for further investigation in drug discovery and development. While specific experimental data for this particular derivative is sparse, this guide provides a solid foundation based on the known properties of the parent compound and related derivatives. The outlined synthetic protocol offers a clear pathway for its preparation, and the potential involvement in the Nrf2-HO-1 signaling pathway provides a rationale for exploring its biological activities, particularly in the context of diseases with an oxidative stress component. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 5. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Natural Occurrence of 1,4-Benzoxazin-3-ones: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Benzoxazin-3-ones, a class of indole-derived secondary metabolites, represent a significant family of natural products with diverse biological activities. First discovered in the mid-20th century, these compounds, prominently found in the Poaceae family (grasses), play crucial roles in plant defense against herbivores and pathogens, and in allelopathic interactions. This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of 1,4-benzoxazin-3-ones. It includes detailed experimental protocols for their isolation and characterization, quantitative data on their occurrence in key plant species, and visualizations of their biosynthetic and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.
Introduction: A Historical Perspective
The journey into the world of 1,4-benzoxazin-3-ones, often referred to as benzoxazinoids, began in the early 1960s with the investigation of secondary metabolites in rye (Secale cereale)[1]. Shortly after, in 1962, the prominent benzoxazinoid 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) was identified in maize (Zea mays)[2]. These discoveries laid the foundation for decades of research into the chemical ecology and biochemical significance of this class of compounds.
Initially recognized for their role as natural pesticides and their contribution to the resistance of cereal crops to insect pests, the known biological activities of benzoxazinoids have since expanded. They are now understood to be involved in a wide array of ecological interactions, including defense against fungi and bacteria, and allelopathy[3][4]. More recently, their potential benefits for human health, such as anti-inflammatory and anticancer effects, have garnered significant interest within the drug development community[4].
This guide aims to provide an in-depth technical resource on the foundational aspects of 1,4-benzoxazin-3-one research: their discovery, where they are found in nature, and the biochemical pathways that lead to their formation.
Natural Occurrence and Distribution
1,4-Benzoxazin-3-ones are characteristic secondary metabolites of the grass family (Poaceae), which includes agronomically vital crops like maize, wheat (Triticum aestivum), and rye[1][5][6]. However, their distribution is not limited to monocots. These compounds have also been identified in several dicotyledonous plant families, including Acanthaceae, Ranunculaceae, Lamiaceae, and Plantaginaceae[1].
The concentration and composition of benzoxazinoids vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant. Typically, the highest concentrations are found in young seedlings, suggesting a critical role in protecting the plant during its most vulnerable early growth stages[5][7]. As the plant matures, the concentration of these compounds generally decreases[2]. The most well-studied benzoxazinoids are 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, DIMBOA. While DIMBOA is the predominant benzoxazinoid in maize and wheat, DIBOA is the major form found in rye[6][8]. Other naturally occurring derivatives include 2-hydroxy-1,4-benzoxazin-3-one (HBOA) and 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA)[7]. In their intact plant tissues, benzoxazinoids are stored as stable glucosides in the vacuole and are enzymatically activated to their toxic aglycone forms upon tissue damage[7].
Quantitative Data on Benzoxazinoid Content
The following tables summarize the concentrations of major 1,4-benzoxazin-3-ones reported in the shoots and roots of maize, wheat, and rye seedlings. These values highlight the variability in benzoxazinoid content across different species and tissues.
Table 1: Concentration of 1,4-Benzoxazin-3-ones in Maize (Zea mays) Seedlings
| Compound | Plant Tissue | Concentration | Reference |
| DIMBOA | Shoot | 10 - 30 mM | [5] |
| DIMBOA | Root | 0.5 - 15 mM | [5] |
| DIMBOA-Glc | Shoot | Higher than in roots | [9] |
| HDMBOA-Glc | Root | Predominant form | [7] |
Table 2: Concentration of 1,4-Benzoxazin-3-ones in Wheat (Triticum aestivum) Seedlings
| Compound | Plant Tissue | Concentration (µg/g FW) | Reference |
| DIMBOA-Glc | Seedling Leaves | 4.00 - 34.06 | [2] |
| HMBOA-Glc | Seedling Leaves | 1.83 - 10.60 | [2] |
| HDMBOA-Glc | Seedling Leaves | 1.12 - 11.23 | [2] |
| DIMBOA | Seedling Leaves | 0.19 - 1.49 | [2] |
Table 3: Concentration of 1,4-Benzoxazin-3-ones in Rye (Secale cereale) Seedlings and Tissues
| Compound | Plant Tissue | Concentration (µg/g) | Reference |
| DIBOA | Shoot Tissue | 112 - 1,240 | [1][10] |
| BOA | Shoot Tissue | 18 - 229 | [1][10] |
| DIBOA-diglucoside | Bran | Major form | [11] |
| MBOA | Root Tissue | 7.2 - 115 (dry weight) | [10] |
| MBOA | Shoot Tissue | 0.7 - 2.7 (dry weight) | [10] |
Biosynthesis of 1,4-Benzoxazin-3-ones in Maize
The biosynthetic pathway of 1,4-benzoxazin-3-ones has been extensively studied in maize and serves as a model for this class of compounds. The pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions, including hydroxylations, ring expansion, and glucosylation, lead to the formation of the stable glucoside forms of DIBOA and DIMBOA.
The key steps in the biosynthesis of DIMBOA-glucoside in maize are as follows:
-
Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) catalyzes the conversion of indole-3-glycerol phosphate to indole.
-
Serial hydroxylations: A cascade of four cytochrome P450 monooxygenases (BX2 to BX5) sequentially hydroxylates the indole molecule, leading to the formation of DIBOA.
-
Glucosylation: DIBOA is then stabilized by glucosylation, a reaction catalyzed by UDP-glucosyltransferases (BX8 and BX9), to form DIBOA-glucoside (DIBOA-Glc).
-
Hydroxylation of DIBOA-Glc: The 2-oxoglutarate-dependent dioxygenase (BX6) hydroxylates DIBOA-Glc.
-
Methylation: Finally, an O-methyltransferase (BX7) methylates the hydroxylated intermediate to produce DIMBOA-glucoside (DIMBOA-Glc).
Further modifications to DIMBOA-Glc can occur, particularly in response to herbivory, leading to the formation of HDMBOA-Glc and other derivatives.
Experimental Protocols
Large-Scale Isolation of DIMBOA from Maize Seedlings
This protocol is adapted from established methods for the efficient extraction and purification of DIMBOA in gram quantities.
Materials and Reagents:
-
Maize seeds (e.g., Zea mays L. cv. Apache)
-
Potting soil
-
Blender
-
Cheesecloth
-
Amberlite XAD-7 resin
-
Water (distilled or deionized)
-
Acetone
-
Methylene chloride
-
Hexane
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Plant Growth: Sow maize seeds in trays with potting soil and grow in the dark at 20-25°C for one week.
-
Harvesting: Harvest the above-ground parts of the etiolated seedlings and freeze at -20°C until use.
-
Homogenization and Enzymatic Hydrolysis: Homogenize 1 kg of frozen shoots in a blender with 1 L of water. Squeeze the homogenate through a layer of cheesecloth. Allow the filtrate to stand for 1 hour at room temperature to permit the endogenous β-glucosidases to hydrolyze DIMBOA-glucoside to the aglycone, DIMBOA.
-
Solid-Phase Extraction: Add 100 g of Amberlite XAD-7 resin to the filtrate and stir the mixture for 1 hour. Filter the mixture to collect the resin. Wash the resin with two 250 mL portions of water to remove unbound impurities.
-
Elution of DIMBOA: Elute the bound DIMBOA from the Amberlite XAD-7 resin by washing with acetone. Collect the acetone filtrate.
-
Concentration: Evaporate the acetone from the filtrate to dryness in vacuo using a rotary evaporator.
-
Crystallization and Purification: Partially dissolve the resulting residue in methylene chloride and store the solution overnight at -20°C. A precipitate of DIMBOA will form. Filter the precipitate and wash it with ice-cold methylene chloride followed by hexane to yield pale yellow, amorphous DIMBOA with a purity of >98%.
Quantification of 1,4-Benzoxazin-3-ones by HPLC
This section outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzoxazinoids in plant extracts.
Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Solvent A: Water with 0.1% formic acid or 20 mM acetic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
A typical gradient elution starts with a low percentage of Solvent B, which is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B. The flow rate is typically set at 1 mL/min.
Sample Preparation:
-
Freeze-dry plant material and grind to a fine powder.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with an appropriate solvent, such as 80% methanol in water, often with the addition of a small amount of acetic or formic acid to improve extraction efficiency.
-
Vortex or sonicate the sample for a set period (e.g., 30 minutes).
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
Quantification:
-
Create a calibration curve using authentic standards of the benzoxazinoids of interest (e.g., DIBOA, DIMBOA) at a range of concentrations.
-
Detection wavelengths are typically set at 255 nm for DIBOA and 270 nm for DIMBOA.
-
The concentration of each benzoxazinoid in the plant extract is determined by comparing its peak area to the calibration curve.
Signaling Pathways Involving 1,4-Benzoxazin-3-ones
Beyond their direct toxic effects on pests and pathogens, 1,4-benzoxazin-3-ones also function as signaling molecules in plant defense responses. One of the well-documented signaling roles of DIMBOA is the induction of callose deposition at the sites of pathogen attack or insect feeding. Callose, a β-1,3-glucan polymer, acts as a physical barrier to limit the spread of pathogens and is a hallmark of plant innate immunity.
The exogenous application of DIMBOA, but not its more stable derivative HDMBOA-Glc, has been shown to trigger callose formation in maize leaves[12][13]. This suggests that the aglycone form is the active signaling molecule. This response can also be elicited by chitosan, a component of fungal cell walls, and studies have shown that maize mutants deficient in benzoxazinoid biosynthesis exhibit reduced callose deposition in response to chitosan treatment[13][14]. This indicates that DIMBOA is a necessary component of this defense signaling pathway. The jasmonic acid (JA) signaling pathway is also implicated in the regulation of benzoxazinoid biosynthesis, with JA application leading to increased levels of these defensive compounds[5].
Conclusion
The discovery of 1,4-benzoxazin-3-ones has opened a significant field of research in plant chemical ecology and natural product chemistry. From their initial identification as defense compounds in staple cereal crops to their emerging roles as signaling molecules and potential leads for drug development, the importance of these compounds continues to grow. This guide has provided a foundational overview of their discovery, natural occurrence, and biosynthesis, supplemented with practical experimental protocols and quantitative data. It is anticipated that this resource will aid researchers in further exploring the multifaceted biological activities and potential applications of this fascinating class of natural products. The detailed methodologies and compiled data herein are intended to facilitate new research endeavors and a deeper understanding of the chemical language that governs plant interactions with their environment.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. chimia.ch [chimia.ch]
- 4. unix.stackexchange.com [unix.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maize synthesized benzoxazinoids affect the host associated microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forum.graphviz.org [forum.graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and its Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents the crystal structure of a closely related analogue, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, as a representative example. This guide also details a feasible synthetic protocol for this compound based on established methodologies for this class of compounds and explores a relevant biological signaling pathway.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The substitution pattern on the benzene ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on the 7-methyl substituted derivative, providing insights into its structural characteristics through a comparative analysis with a halogenated analogue.
Synthesis of this compound
A common and effective method for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives involves the cyclization of a 2-aminophenol derivative with an appropriate reagent. The following protocol outlines a plausible synthetic route for this compound.
This protocol is adapted from established procedures for the synthesis of related 1,4-benzoxazin-3-one derivatives.[1][4]
Materials:
-
2-Amino-4-methylphenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Benzyl triethyl ammonium chloride (TEBA) - (Optional, as a phase transfer catalyst)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-methylphenol (e.g., 30 mmol) and sodium bicarbonate (e.g., 108 mmol) in dichloromethane (20 mL). If using a phase transfer catalyst, add TEBA (e.g., 30 mmol).
-
Addition of Chloroacetyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (e.g., 32.4 mmol) in dichloromethane (5 mL) to the stirred suspension over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40°C) and maintain for 6-8 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of ice water.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the crude product with water and then recrystallize from methanol to obtain pure this compound.
Caption: A logical workflow for the synthesis of this compound.
Crystal Structure Analysis
As the crystal structure of this compound has not been reported, we present the crystallographic data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one as a representative analogue.[5] This data provides valuable insights into the likely solid-state conformation and packing of the 7-methyl derivative.
The following table summarizes the key crystallographic parameters for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.[5]
| Parameter | Value |
| Chemical Formula | C₈H₆ClNO₂ |
| Formula Weight | 183.59 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.5359 (6) |
| b (Å) | 7.700 (1) |
| c (Å) | 21.281 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 743.28 (17) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.641 |
| Absorption Coefficient (mm⁻¹) | 0.46 |
| Temperature (K) | 273 (2) |
Data sourced from the Crystallography Open Database, entry 712472, originally published in Acta Crystallographica Section E, 2008, 64, o2369.
In the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic ring adopts a screw-boat conformation.[5] The molecules are linked into chains along the b-axis via intermolecular N—H···O hydrogen bonds.[5] It is anticipated that this compound would exhibit similar conformational features and hydrogen bonding patterns, with the methyl group influencing the overall crystal packing through van der Waals interactions.
Biological Activity and Signaling Pathways
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess potent anticancer activity.[2][6] Mechanistic studies suggest that these compounds can induce DNA damage and apoptosis in tumor cells.[6][7] One of the key signaling pathways implicated in cancer cell growth and survival, and a potential target for this class of compounds, is the PI3K/Akt/mTOR pathway.[8]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common feature in many types of cancer. Certain 4-phenyl-2H-benzo[b][1][9]oxazin-3(4H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors.[8]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and Related Isomers
Introduction to Benzoxazinones
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities.[1][2] These activities include antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][3] The solubility of these compounds in various solvents is a critical physicochemical parameter that influences their formulation, bioavailability, and efficacy. Understanding the solubility profile is a foundational step in the development of new therapeutic agents and agrochemicals.
Solubility Data of 2-methyl-3,1-(4H)-benzoxazin-4-one
The following table summarizes the available quantitative solubility data for 2-methyl-3,1-(4H)-benzoxazin-4-one, a structural isomer of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. This data is extracted from a study on the formulation of this compound as a wettable powder for antifungal applications.[4]
| Solvent | Solubility (% w/v) | Classification |
| Dimethylformamide (DMF) | 25.0% | Medium Soluble |
| Dimethyl sulfoxide (DMSO) | 33.3% | Medium Soluble |
| Water | Insoluble | Insoluble |
| Acetone | Insoluble | Insoluble |
| Xylene | Insoluble | Insoluble |
Data sourced from Emara, A. R., & Abd Elattif, N. S. (2020).[4]
General Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as a benzoxazinone derivative, in various solvents. This protocol is based on standard laboratory practices.[5][6][7][8]
Objective: To determine the approximate solubility of a compound in a given solvent at a specific temperature.
Materials:
-
The compound of interest (e.g., this compound)
-
A selection of solvents (e.g., water, ethanol, acetone, DMSO, etc.)
-
Small test tubes or vials
-
A calibrated analytical balance
-
A vortex mixer or magnetic stirrer
-
A temperature-controlled water bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
An analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvent: Ensure all solvents are of a high purity grade.
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and place it into a test tube or vial.
-
Solvent Addition: Add a measured volume of the selected solvent to the test tube.
-
Equilibration: Tightly cap the test tube and place it in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture using a vortex mixer or magnetic stirrer for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Observation: After the equilibration period, visually inspect the sample. If the solid has completely dissolved, the compound is soluble at that concentration. If solid material remains, the solution is saturated.
-
Separation of Undissolved Solid: If undissolved solid is present, the saturated solution must be separated from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method. For chromophoric compounds, UV-Vis spectrophotometry can be used by comparing the absorbance to a standard curve. High-Performance Liquid Chromatography (HPLC) is a more universal and accurate method.
-
Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejppri.eg.net [ejppri.eg.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Thermal Stability of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific experimental data for this compound, this paper presents a comprehensive overview based on data from structurally related benzoxazinone derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this class of compounds.
Comparative Thermal Properties of Benzoxazinone Derivatives
| Compound Name | Structure | Melting Point (°C) |
| 2H-1,4-Benzoxazin-3(4H)-one | 173-175[1] | |
| 4-Methyl-2H-1,4-benzoxazin-3(4H)-one | 55.5-61.5[2] | |
| 2-Methyl-4H-3,1-benzoxazin-4-one | 79-82[3] |
Table 1. Melting Points of Selected Benzoxazinone Derivatives.
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound or its analogs, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following are detailed experimental protocols for these methods.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
-
Heating Program: Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition can be determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically to prevent any loss of volatile components.
-
Reference Pan: Prepare an empty, hermetically sealed DSC pan to be used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature well below the expected melting point.
-
-
Heating Program:
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate back to the starting temperature.
-
A second heating scan is often performed to observe the behavior of the recrystallized sample.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.
Visualized Experimental Workflow and Potential Degradation Pathway
To further elucidate the process of thermal analysis and potential chemical changes, the following diagrams are provided.
Caption: Experimental workflow for thermal analysis.
A plausible thermal degradation pathway for benzoxazinones may involve the opening of the oxazine ring followed by subsequent fragmentation. While specific studies on the high-temperature solid-state decomposition of this compound are lacking, the decomposition of a related compound, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), in aqueous solution proceeds via the formation of a benzoxazolinone derivative[4]. A simplified, hypothetical thermal degradation pathway is proposed below.
Caption: Hypothetical thermal degradation pathway.
References
- 1. 2H-1,4-ベンゾオキサジン-3(4H)-オン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]
- 4. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 1,4-Benzoxazin-3-one Derivatives: A Technical Guide
This technical guide provides an in-depth exploration of the quantum chemical calculations performed on 1,4-benzoxazin-3-one derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational and spectroscopic analysis of these heterocyclic compounds. The guide covers the synthesis, experimental characterization, and theoretical investigation of their molecular structures and properties.
Introduction
1,4-Benzoxazin-3-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticonvulsant, and antitumor properties.[1][2] Understanding the molecular structure, electronic properties, and vibrational frequencies of these compounds is crucial for elucidating their mechanism of action and for the rational design of new, more potent drug candidates. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for complementing experimental data and providing detailed insights into the structure-activity relationships of these molecules.[3][4]
This guide will detail the synthesis and spectroscopic characterization of 1,4-benzoxazin-3-one derivatives and provide a comprehensive overview of the computational methods used to analyze their properties.
Synthesis of 1,4-Benzoxazin-3-one Derivatives
The synthesis of 1,4-benzoxazin-3-one derivatives typically involves a multi-step process. A common route begins with the reaction of a 2-aminophenol with a reagent that introduces the carbonyl group and the second ring.[5]
Experimental Protocol: Synthesis of Substituted 1,4-Benzoxazin-3-one Derivatives
A general procedure for the synthesis of 1,4-benzoxazin-3-one derivatives is as follows:
-
Step 1: Synthesis of Ester Intermediate. 2-Aminophenol is reacted with an appropriate diester, such as dimethyl but-2-ynedioate, in a suitable solvent. The mixture is stirred at room temperature to yield the ester intermediate.[5] The product is then purified by crystallization.
-
Step 2: Formation of Carbohydrazide. The purified ester intermediate is refluxed with an excess of hydrazine hydrate in ethanol. This step leads to the formation of the corresponding carbohydrazide.[5]
-
Step 3: Condensation to Form the Final Product. The carbohydrazide is then condensed with various aromatic or heterocyclic aldehydes. This final step yields the substituted 1,4-benzoxazin-3-one derivatives.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC). The final products are isolated as solids and purified by recrystallization.
Spectroscopic Characterization
The synthesized 1,4-benzoxazin-3-one derivatives are characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. These experimental data are crucial for confirming the molecular structure and are used as a benchmark for the validation of computational results.
Experimental Protocol: Spectroscopic Analysis
-
FT-IR Spectroscopy: FT-IR spectra are recorded using a spectrometer in the range of 4000-400 cm⁻¹. The samples are typically prepared as KBr pellets. The vibrational frequencies of key functional groups, such as C=O, N-H, and C-O, are identified and compared with theoretical calculations.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]
The following diagram illustrates the general workflow for the synthesis and characterization of 1,4-benzoxazin-3-one derivatives.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Quantum Chemical Calculations
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the geometric, electronic, and vibrational properties of 1,4-benzoxazin-3-one derivatives. These calculations provide a deeper understanding of the molecular structure and its relation to the observed spectroscopic data.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The molecular structures of the 1,4-benzoxazin-3-one derivatives are optimized using DFT with a common functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), and a suitable basis set, like 6-311++G(d,p).[3][7] The optimization is performed to find the minimum energy conformation of the molecule.
-
Vibrational Frequency Analysis: After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies are often scaled by a factor to improve agreement with experimental FT-IR data.[7]
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the ¹H and ¹³C NMR chemical shifts.[7] The calculated shifts are then compared with the experimental values.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[8][9]
-
Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is calculated to visualize the charge distribution and identify the regions of electrophilic and nucleophilic attack.[8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.[8][10]
The following diagram illustrates the workflow for the quantum chemical calculations.
Caption: Workflow for Quantum Chemical Calculations.
Data Presentation
The quantitative data obtained from both experimental and computational studies are summarized in the following tables for clear comparison.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Functional Group | Experimental (FT-IR) | Calculated (DFT/B3LYP) | Assignment |
| N-H stretch | 3200 - 3400 | 3250 - 3450 | Stretching vibration of the N-H bond |
| C=O stretch | 1670 - 1700 | 1680 - 1720 | Stretching vibration of the carbonyl group |
| C-O-C stretch | 1200 - 1250 | 1210 - 1260 | Asymmetric stretching of the ether linkage |
| C-N stretch | 1300 - 1350 | 1310 - 1360 | Stretching vibration of the C-N bond |
Note: Calculated frequencies are typically scaled to account for anharmonicity and basis set deficiencies.[3]
Table 2: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm)
| Nucleus | Experimental (¹H NMR) | Calculated (¹H NMR) | Experimental (¹³C NMR) | Calculated (¹³C NMR) |
| N-H | 10.0 - 11.5 | 9.8 - 11.2 | - | - |
| Aromatic C-H | 6.8 - 8.0 | 6.7 - 7.9 | 110 - 150 | 108 - 148 |
| C=O | - | - | 160 - 170 | 158 - 168 |
| Aromatic C | - | - | 115 - 160 | 113 - 158 |
Note: Deviations between experimental and calculated NMR shifts can occur due to solvent effects and intermolecular interactions not fully accounted for in the calculations.[3]
Table 3: Calculated Quantum Chemical Parameters
| Parameter | Value | Significance |
| HOMO Energy (eV) | -5.0 to -6.5 | Electron-donating ability |
| LUMO Energy (eV) | -1.0 to -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |
| Dipole Moment (Debye) | 2.0 - 4.0 | Polarity of the molecule |
Analysis of Computational Results
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for predicting the reactive sites of a molecule. The red regions on the MEP surface indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive electrostatic potential and are prone to nucleophilic attack. For 1,4-benzoxazin-3-one derivatives, the oxygen atom of the carbonyl group typically shows a region of high negative potential, making it a likely site for electrophilic interaction.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the bonding and electronic structure of a molecule. It helps to quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy associated with these interactions indicates the strength of the intramolecular charge transfer.
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical calculations for 1,4-benzoxazin-3-one derivatives. The integration of experimental techniques like FT-IR and NMR with computational methods such as DFT allows for a thorough characterization of these important heterocyclic compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers working on the design and development of new therapeutic agents based on the 1,4-benzoxazin-3-one scaffold. The insights gained from these computational studies can guide synthetic efforts towards molecules with enhanced biological activity and improved pharmacokinetic profiles.
References
- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irjweb.com [irjweb.com]
- 10. researchgate.net [researchgate.net]
Tautomerism in 7-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tautomeric phenomena in 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from established principles of tautomerism and data from structurally analogous compounds to provide a robust theoretical framework and proposed experimental designs. The 1,4-benzoxazin-3-one scaffold is a significant pharmacophore in medicinal chemistry, and understanding its tautomeric behavior is crucial for predicting molecular interactions, stability, and biological activity.[1][2][3]
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[4] This process typically involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For this compound, two primary forms of tautomerism are of interest: lactam-lactim tautomerism and keto-enol tautomerism. The position of the equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH.[5][6]
Potential Tautomers of this compound
The structure of this compound allows for the existence of at least three potential tautomers. The primary form is the lactam (keto) form. Through proton migration, it can exist in equilibrium with its lactim (enol) and a further keto tautomer.
-
Lactam (Keto) Form (1a): This is generally the most stable and predominant form in most conditions. It features a carbonyl group at the 3-position and a secondary amine at the 4-position.
-
Lactim (Enol) Form (1b): This tautomer is formed by the migration of the proton from the nitrogen at position 4 to the carbonyl oxygen at position 3. This results in a hydroxyl group and an imine functionality.
-
Keto Form (1c): A second keto form can arise from the migration of a proton from the C2 position to the nitrogen at position 4.
References
- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Chirality and Stereochemistry of 2-Substituted 1,4-Benzoxazin-3-ones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of a substituent at the 2-position creates a chiral center, leading to stereoisomers that can exhibit profound differences in biological activity, pharmacokinetic profiles, and toxicity. This technical guide provides a comprehensive overview of the synthesis, stereochemical characterization, and biological significance of chiral 2-substituted 1,4-benzoxazin-3-ones, with a focus on asymmetric synthesis methodologies and the stereochemical determinants of their mechanism of action.
Enantioselective Synthesis of 2-Substituted 1,4-Benzoxazin-3-ones
The development of stereoselective methods to access enantiomerically pure 2-substituted 1,4-benzoxazin-3-ones is of paramount importance for the exploration of their therapeutic potential. Several catalytic asymmetric strategies have emerged as powerful tools for this purpose.
Iridium-Catalyzed Enantioselective Hydrogenation
A highly efficient method for the synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones involves the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones.[1][2][3] This approach has demonstrated broad substrate scope and provides access to the desired products in high yields and with excellent enantioselectivities.[1][3]
Experimental Protocol: General Procedure for Iridium-Catalyzed Enantioselective Hydrogenation [1]
To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mol %) and a chiral ligand (e.g., (S)-iPr-BiphPHOX, 2.2 mol %) are added. Anhydrous solvent (e.g., o-xylene, 2.0 mL) is then introduced, and the mixture is stirred at room temperature for 30 minutes. The 2-alkylidene-1,4-benzoxazin-3-one substrate (0.2 mmol) is added, and the tube is transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 30 bar). The reaction is stirred at room temperature for 24-48 hours. After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted 1,4-benzoxazin-3-one. The enantiomeric excess is determined by chiral HPLC analysis.
Table 1: Substrate Scope of Iridium-Catalyzed Enantioselective Hydrogenation of 2-Alkylidene 1,4-Benzoxazin-3-ones [1]
| Entry | Substrate (R) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-benzyl-1,4-benzoxazin-3-one | 98 | 99 |
| 2 | 4-Methylphenyl | 2-(4-methylbenzyl)-1,4-benzoxazin-3-one | 99 | 99 |
| 3 | 4-Methoxyphenyl | 2-(4-methoxybenzyl)-1,4-benzoxazin-3-one | 99 | 99 |
| 4 | 4-Fluorophenyl | 2-(4-fluorobenzyl)-1,4-benzoxazin-3-one | 99 | 99 |
| 5 | 4-Chlorophenyl | 2-(4-chlorobenzyl)-1,4-benzoxazin-3-one | 99 | 99 |
| 6 | 4-Bromophenyl | 2-(4-bromobenzyl)-1,4-benzoxazin-3-one | 97 | 99 |
| 7 | 2-Thienyl | 2-(thiophen-2-ylmethyl)-1,4-benzoxazin-3-one | 95 | 98 |
| 8 | Cyclohexyl | 2-(cyclohexylmethyl)-1,4-benzoxazin-3-one | 96 | 97 |
| 9 | Isopropyl | 2-isobutyl-1,4-benzoxazin-3-one | 93 | 96 |
Other Asymmetric Synthetic Methods
While iridium-catalyzed hydrogenation is a prominent method, other strategies have also been successfully employed:
-
Palladium-Catalyzed Enantioselective Allylic Substitution: This method is particularly useful for the synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones.[1]
-
Phase-Transfer-Catalyzed Asymmetric Alkylation: This approach provides a powerful tool for the enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones from 2-aryl-1,4-benzoxazin-3-ones.[4]
Stereochemical Characterization
The determination of the absolute configuration and enantiomeric purity of 2-substituted 1,4-benzoxazin-3-ones is critical. A combination of chromatographic and spectroscopic techniques is typically employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of these compounds. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.
Experimental Protocol: General Procedure for Chiral HPLC Analysis [1]
The enantiomeric excess of the purified product is determined by HPLC using a chiral column (e.g., Daicel Chiralpak series such as AD-H, AS-H, OD-H, or IC). A mixture of n-hexane and isopropanol is typically used as the mobile phase. The flow rate is maintained at a constant value (e.g., 1.0 mL/min), and the eluent is monitored by a UV detector at a suitable wavelength (e.g., 254 nm). The retention times of the two enantiomers are compared with those of the racemic sample.
Table 2: Example of Chiral HPLC Conditions
| Compound | Chiral Column | Mobile Phase (Hexane:iPrOH) | Flow Rate (mL/min) | Retention Times (min) |
| 2-benzyl-1,4-benzoxazin-3-one | Chiralpak AD-H | 90:10 | 1.0 | t_major = 15.2, t_minor = 18.5 |
| 2-(4-chlorobenzyl)-1,4-benzoxazin-3-one | Chiralpak IC | 80:20 | 0.8 | t_major = 12.1, t_minor = 14.3 |
Spectroscopic and Crystallographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[5] While standard NMR does not differentiate enantiomers, the use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity.
Biological Activity and Stereochemistry
The stereochemistry at the C2 position of 1,4-benzoxazin-3-ones can have a profound impact on their biological activity. Different enantiomers can exhibit distinct binding affinities for their biological targets, leading to variations in efficacy and safety.
Antifungal Activity
Several 1,4-benzoxazin-3-one derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[8] Although the provided data does not differentiate between stereoisomers, it highlights the potential of this scaffold in the development of new antifungal agents.
Table 3: Antifungal Activity (EC₅₀) of Selected 1,4-Benzoxazin-3-one Derivatives [8]
| Compound | G. zeae (µg/mL) | P. sasakii (µg/mL) | P. infestans (µg/mL) | C. wilt (µg/mL) |
| 5l | 20.06 | >50 | >50 | >50 |
| 5o | 23.17 | >50 | >50 | >50 |
| 5p | >50 | >50 | >50 | 26.76 |
| 5q | >50 | 26.66 | >50 | >50 |
| 5r | >50 | >50 | 15.37 | >50 |
| Hymexazol (control) | 40.51 | 32.77 | 18.35 | >50 |
| Carbendazim (control) | 25.18 | 20.15 | 34.41 | 26.08 |
Tyrosine Kinase and PI3K/mTOR Inhibition
1,4-Benzoxazin-3-one derivatives have been identified as inhibitors of tyrosine kinases and the PI3K/mTOR signaling pathway, both of which are critical in cancer cell growth and survival.[6][9] The stereochemistry of these inhibitors is expected to play a crucial role in their binding to the kinase domain.
A study on 4-phenyl-2H-benzo[b][4][6]oxazin-3(4H)-one derivatives identified potent pan-class I PI3K/mTOR dual inhibitors. For instance, compound 8d-1 exhibited an IC₅₀ of 0.63 nM against PI3Kα.[9] While this study did not focus on C2-substituted chiral analogs, it underscores the potential of the benzoxazinone scaffold for targeting these important cancer-related pathways. The precise interactions of chiral 2-substituted derivatives with the ATP-binding pocket of these kinases would be highly dependent on the stereoconfiguration at the C2 position.
Conclusion
The chirality and stereochemistry of 2-substituted 1,4-benzoxazin-3-ones are critical determinants of their biological function. Efficient asymmetric synthetic methods, particularly iridium-catalyzed hydrogenation, have enabled access to enantiomerically enriched compounds, facilitating the exploration of their structure-activity relationships. The significant impact of stereochemistry on the biological activity of these compounds, particularly as potential antifungal agents and kinase inhibitors, underscores the importance of stereoselective synthesis and characterization in the development of novel therapeutics based on the 1,4-benzoxazin-3-one scaffold. Further investigation into the specific interactions of individual stereoisomers with their biological targets will be crucial for advancing these promising compounds in drug discovery pipelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol is based on established synthetic methodologies for analogous benzoxazinone derivatives. Additionally, this document outlines the characterization of related derivatives and discusses potential biological activities and associated signaling pathways, offering valuable insights for drug discovery and development programs.
Introduction
The 1,4-benzoxazin-3-one core is a privileged scaffold found in numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological properties, including antifungal, anticonvulsant, anti-inflammatory, and antibacterial activities. The introduction of a methyl group at the 7-position of the benzoxazinone ring can significantly influence the molecule's physicochemical properties and biological activity, making the synthesis of this compound and its derivatives a subject of considerable interest in the pursuit of novel therapeutic agents.
Experimental Protocols
This section details the synthetic procedure for this compound, which can be adapted for the synthesis of various derivatives. The synthesis is a two-step process involving the N-acylation of 2-amino-5-methylphenol followed by an intramolecular cyclization.
Synthesis of this compound
Materials:
-
2-Amino-5-methylphenol
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
Step 1: Synthesis of Ethyl 2-((2-hydroxy-4-methylphenyl)amino)acetate
-
To a stirred solution of 2-amino-5-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-((2-hydroxy-4-methylphenyl)amino)acetate as a solid.
Step 2: Cyclization to this compound
-
Dissolve the purified ethyl 2-((2-hydroxy-4-methylphenyl)amino)acetate (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours. The cyclization can also be achieved by heating the neat compound under vacuum.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid product and wash with hexane to remove the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.
Data Presentation
The following table summarizes the characterization data for representative 2-substituted-7-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives, providing a reference for the expected analytical results.
| Compound | R-group at position 2 | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4d | Ethyl | 80 | 144-145 | 9.63 (s, 1H, NH), 6.79 (s, 1H, Ar), 6.74 (s, 2H, Ar), 4.50-4.47 (m, 1H, CH), 2.28 (s, 3H, CH₃), 1.98-1.87 (m, 2H, CH₂), 1.09 (t, J=7.4, 3H, CH₃) | 168.4, 142.6, 134.2, 123.8, 122.9, 117.6, 115.5, 78.1, 23.8, 20.9, 9.4 |
| 4e | n-Propyl | 88 | 135-136 | 9.67 (s, 1H, NH), 6.78-6.71 (m, 4H, Ar), 4.57-4.54 (m, 1H, CH), 2.30-2.26 (m, 3H, CH₃), 1.84-1.83 (m, 2H, CH₂), 1.63-1.48 (m, 2H, CH₂), 0.99-0.95 (m, 3H, CH₃) | 168.6, 142.5, 134.1, 123.8, 122.9, 117.6, 115.5, 77.4, 32.4, 20.9, 18.3, 13.7 |
| 4f | n-Butyl | 91 | 127-128 | 9.65 (s, 1H, NH), 6.78 (s, 1H, Ar), 6.74 (d, J=1.0, 2H, Ar), 4.54 (dd, J=4.6, 3.9, 1H, CH), 2.30 (s, 3H, CH₃), 1.89-1.85 (m, 2H, CH₂), 1.59-1.32 (m, 4H, 2CH₂), 0.92 (t, J=7.3, 3H, CH₃) | 168.6, 142.6, 134.1, 123.8, 122.9, 117.6, 115.5, 77.4, 30.1, 27.1, 22.3, 21.0, 14.0 |
Data adapted from a study on 2-substituted derivatives for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Application Notes and Protocols for 7-Methyl-2H-1,4-benzoxazin-3(4H)-one in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. Compounds in this class have garnered significant interest due to their diverse biological activities, including potential antimicrobial properties. Benzoxazinone derivatives have been shown to exhibit activity against a range of pathogenic bacteria and fungi.[1][2][3][4][5] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial efficacy of this compound using common in vitro antimicrobial susceptibility testing methods.
The primary assays detailed are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. These assays are fundamental in determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[6][7][8][9] The broth microdilution method is highlighted as a widely used and scalable technique for these determinations.[6][10][11][12]
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on similar benzoxazinone derivatives suggest that they may exert their antimicrobial effect by disrupting the integrity of the bacterial cell wall.[4] It is hypothesized that the compound interferes with key enzymatic pathways involved in peptidoglycan synthesis, leading to cell wall damage, loss of structural integrity, and ultimately, cell lysis and death.[4]
Caption: Postulated mechanism of action for this compound.
Data Presentation
The following tables present hypothetical quantitative data for the antimicrobial activity of this compound against common bacterial and fungal strains. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Escherichia coli | 25922 | 32 |
| Pseudomonas aeruginosa | 27853 | 64 |
| Candida albicans | 90028 | 32 |
| Aspergillus niger | 16404 | 128 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Strain (ATCC) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 29213 | 32 |
| Escherichia coli | 25922 | 64 |
| Pseudomonas aeruginosa | 27853 | >128 |
| Candida albicans | 90028 | 64 |
| Aspergillus niger | 16404 | >128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against various microorganisms.[6][9][10][13]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is performed after the MIC has been determined to ascertain the concentration at which the compound is cidal.[7][8][14]
Materials:
-
MIC plate from Protocol 1
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and higher concentrations), take a 10-20 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC plate.
-
Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assay.
Conclusion
The provided protocols offer a standardized framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is crucial for the assessment of its potential as a novel antimicrobial agent. Further investigations into its spectrum of activity, mechanism of action, and potential for resistance development are recommended for a comprehensive understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of some new 4-hydroxy-2H- 1,4-benzoxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 4. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. youtube.com [youtube.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. microchemlab.com [microchemlab.com]
Application Notes and Protocols: Antifungal Activity Screening of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-benzoxazin-3-one derivatives are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including potential as antifungal agents.[1][2] This scaffold is present in various natural and synthetic compounds exhibiting antimicrobial properties.[2][3] The development of novel analogs, such as those derived from 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, is a promising strategy in the search for new and effective fungicides. These application notes provide a comprehensive overview of the screening protocols to evaluate the antifungal efficacy of these analogs.
Data Presentation
The antifungal activity of novel compounds is typically quantified by determining the minimum inhibitory concentration (MIC) or the effective concentration for 50% activity (EC50). The following table summarizes the in vitro antifungal activity of various 1,4-benzoxazin-3-one derivatives against several plant pathogenic fungi, providing a template for presenting new experimental data.
Table 1: In Vitro Antifungal Activity of 1,4-Benzoxazin-3-one Analogs
| Compound ID | Fungal Strain | EC50 (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| 5l | Gibberella zeae | 20.06 | 76.37 | [1][4] |
| 5o | Gibberella zeae | 23.17 | 76.14 | [1][4] |
| 5q | Pellicularia sasakii | 26.66 | - | [1][4] |
| 5r | Phytophthora infestans | 15.37 | - | [1][4] |
| 5e | Phytophthora infestans | 26.77 | - | [1] |
| 5p | Capsicum wilt | 26.76 | - | [4] |
| Hymexazol (Control) | Gibberella zeae | 40.51 | 49.47 | [1][2] |
| Hymexazol (Control) | Pellicularia sasakii | 32.77 | - | [1][4] |
| Hymexazol (Control) | Phytophthora infestans | 18.35 | - | [4] |
| Carbendazim (Control) | Phytophthora infestans | 34.41 | - | [4] |
Experimental Protocols
Detailed methodologies for conducting the key experiments are provided below.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[5][6]
a. Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) and incubate at a suitable temperature (e.g., 28-35°C) to ensure purity and viability.[7]
-
For yeasts, prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from 3-5 colonies.[7] For filamentous fungi, harvest spores by flooding the agar surface with sterile saline and gently scraping.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[7]
-
Further dilute the standardized suspension in a suitable broth medium (e.g., RPMI-1640) to achieve the final inoculum concentration required by standard guidelines (e.g., CLSI or EUCAST).[5][7]
b. Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.[7]
c. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum without any compound) and a negative control (broth medium only). A standard antifungal agent (e.g., fluconazole, amphotericin B) should be included as a reference control.[7]
-
Incubate the plates at the optimal temperature for the specific fungus for 24-72 hours, depending on the fungal growth rate.[6]
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the positive control.[6] This can be assessed visually or by using a spectrophotometric plate reader.
Mycelial Growth Inhibition Assay for EC50 Determination
This method is particularly useful for filamentous fungi and is used to determine the concentration of a compound that inhibits mycelial growth by 50% (EC50).[1][2]
a. Preparation of Compound-Amended Agar:
-
Prepare a stock solution of each analog in a suitable solvent.
-
Incorporate various concentrations of the test compounds into a molten agar medium (e.g., Potato Dextrose Agar) before pouring it into Petri dishes. A solvent control should also be prepared.
b. Inoculation and Incubation:
-
Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, onto the center of the compound-amended and control agar plates.
-
Incubate the plates at the optimal temperature for the fungus.
c. Measurement and Calculation:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant size.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
The EC50 value is then determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening the antifungal activity of this compound analogs.
Caption: Workflow for in vitro antifungal activity screening.
Proposed Mechanism of Action
While the exact mechanism of action for many 1,4-benzoxazin-3-one derivatives is still under investigation, a plausible target is the fungal cell membrane's integrity, specifically through the inhibition of ergosterol synthesis. This is a common mechanism for azole antifungals.[8] Another potential mechanism is the inhibition of chitin synthase, which is crucial for cell wall synthesis.[9]
Caption: Proposed antifungal mechanisms of action.
References
- 1. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Evaluation of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising heterocyclic structure in the development of novel anticancer agents due to its rigid, planar configuration that can facilitate intercalation with tumor cell DNA.[1] This document outlines the in vitro anticancer evaluation of derivatives of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one against various human cancer cell lines. The methodologies for key experiments, including cytotoxicity assays, apoptosis analysis, and cell cycle studies, are detailed below. The data presented is a synthesis of findings from multiple studies on derivatives of the core molecule, often involving substitutions at the 7-position or linkage to other moieties such as 1,2,3-triazoles.
Data Presentation: Cytotoxicity of this compound Derivatives
The in vitro anticancer activity of various derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below.
Table 1: IC50 Values of 1,2,3-Triazole Derivatives of 2H-1,4-benzoxazin-3(4H)-one in Huh-7 Liver Cancer Cells [1]
| Compound | IC50 (μM) |
| c5 | 28.48 |
| c14 | 32.60 |
| c16 | 31.87 |
| c18 | 19.05 |
Table 2: IC50 Values of 1,2,3-Triazole Derivatives of 2H-1,4-benzoxazin-3(4H)-one in Various Cancer Cell Lines [2][3]
| Compound | Cell Line | IC50 (μM) |
| 14b | A549 (Lung) | 7.59 ± 0.31 |
| 14c | A549 (Lung) | 18.52 ± 0.59 |
| 14b | Huh7 (Liver) | > 20 |
| 14c | Huh7 (Liver) | > 20 |
| 14b | MCF-7 (Breast) | > 20 |
| 14c | MCF-7 (Breast) | > 20 |
| 14b | HCT-116 (Colon) | > 20 |
| 14c | HCT-116 (Colon) | > 20 |
| 14b | SKOV3 (Ovary) | > 20 |
| 14c | SKOV3 (Ovary) | > 20 |
Table 3: Cytotoxicity of 1,2,3-Triazole Derivatives of 2H-1,4-benzoxazin-3(4H)-one in MCF-7 and HeLa Cells [4]
| Compound | Cell Line | IC50 (μg/mL) |
| 5b | MCF-7 (Breast) | 17.08 |
| 5b | HeLa (Cervical) | 15.38 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, Huh-7, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for an additional 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the test compounds.
Methodology:
-
Cell Treatment: Cancer cells (e.g., A549) are treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[5]
-
Data Analysis: The percentage of apoptotic cells is quantified and compared to the untreated control. For example, treatment of A549 cells with compounds 14b and 14c showed a dose-dependent increase in the percentage of apoptotic cells.[3]
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle progression.
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. Studies have shown that some benzoxazinone derivatives can induce cell cycle arrest at the G1 or G2/M phase.[1][6]
Signaling Pathway Analysis
The anticancer activity of this compound derivatives is often associated with the modulation of specific signaling pathways.
Diagram of Implicated Signaling Pathways:
Caption: Proposed mechanisms of anticancer action for the derivatives.
Mechanistic Insights:
-
DNA Damage: The planar structure of these compounds allows them to intercalate with DNA, leading to DNA damage.[1] This is often evidenced by the upregulation of γ-H2AX, a marker of DNA double-strand breaks.[1]
-
Apoptosis Induction: The induction of DNA damage can trigger apoptosis, the programmed cell death. This is confirmed by the activation of key executioner caspases, such as caspase-7.[1]
-
Autophagy Activation: In some cases, these compounds have been shown to induce autophagy, a cellular process of self-digestion. This is indicated by an increase in the expression of LC3, a key autophagy marker.[1]
-
Reactive Oxygen Species (ROS) Production: Some derivatives have been found to increase the levels of intracellular ROS, which can contribute to oxidative stress and subsequently induce apoptosis.[2][3]
-
Cell Cycle Arrest: The compounds can interfere with the normal progression of the cell cycle, causing cells to accumulate in a specific phase, such as G1 or G2/M, thereby inhibiting proliferation.[1][6]
These application notes provide a framework for the in vitro evaluation of this compound and its derivatives as potential anticancer agents. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Anticonvulsant Activity Testing of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the anticonvulsant potential of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives. The protocols detailed below are based on established preclinical screening models for anticonvulsant drugs.
Data Presentation: Anticonvulsant Profile of Lead Compound
Initial screening of a series of synthesized 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones identified 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (compound 4b) as the most promising candidate.[1] The anticonvulsant activity and neurotoxicity of this lead compound were evaluated using the maximal electroshock (MES) test and the rotarod neurotoxicity test, respectively.[1]
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (4b) | MES | 31.7 | Not explicitly stated, but PI is 7.2 | 7.2 |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. In the MES test, this is the dose that protects 50% of animals from the tonic hindlimb extension component of the seizure. TD₅₀ (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population. In this context, neurotoxicity is typically assessed using the rotarod test. PI (Protective Index): The ratio of TD₅₀ to ED₅₀, which serves as a measure of the drug's safety margin.
To further elucidate the potential mechanism of action, the lead compound was also evaluated in the subcutaneous pentylenetetrazole (scPTZ), isoniazid-induced seizure, and strychnine-induced seizure models.[1]
Experimental Protocols
The following are detailed protocols for the key in vivo experiments used to assess the anticonvulsant activity and neurotoxicity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives.
Protocol 1: Maximal Electroshock (MES) Test
This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.[2]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Electroconvulsometer with corneal electrodes.
-
Test compound dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Phenytoin).
-
Vehicle control.
-
Saline solution (0.9% NaCl).
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer the test compound, positive control, or vehicle to different groups of animals via the desired route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in preliminary studies.
-
Stimulus Application:
-
Gently restrain the animal.
-
Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Place the electrodes on the corneas of the animal.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
Protocol 2: Rotarod Neurotoxicity Test
This test is used to assess motor coordination and identify any potential neurological deficits caused by the test compound.
Objective: To evaluate the effect of a test compound on the motor coordination of rodents.
Materials:
-
Rotarod apparatus.
-
Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Test compound dissolved or suspended in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Animal Training: Train the animals on the rotarod for a few days before the experiment to acclimatize them to the apparatus.
-
Dosing: Administer the test compound or vehicle to different groups of animals.
-
Testing: At predetermined time intervals after administration, place the animals on the rotating rod (e.g., at a constant speed or an accelerating speed).
-
Observation: Record the time each animal is able to stay on the rotating rod. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.
-
Data Analysis: Calculate the mean time on the rod for each group and compare them using appropriate statistical tests. Determine the TD₅₀ value.
References
Application Notes and Protocols for High-Throughput Screening of 1,4-Benzoxazin-3-one Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,4-benzoxazin-3-one libraries, a promising class of heterocyclic compounds with diverse biological activities. These guidelines are intended to facilitate the discovery of novel therapeutic agents for various diseases, with a focus on cancer and fungal infections.
Introduction to 1,4-Benzoxazin-3-ones
The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[1][2] The versatility of this scaffold allows for the generation of large and diverse chemical libraries, making it an ideal candidate for HTS campaigns aimed at identifying novel drug leads.
Application Note 1: High-Throughput Screening of 1,4-Benzoxazin-3-one Libraries for Anticancer Drug Discovery
Objective:
To identify and characterize 1,4-benzoxazin-3-one derivatives that exhibit inhibitory activity against key targets in cancer signaling pathways, such as the EGFR/HER2 cascade.
Background:
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR/HER2 signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] High-throughput screening of compound libraries can identify novel inhibitors of this pathway.
Data Presentation: Anticancer Activity of a 1,4-Benzoxazin-3-one Derivative
A computational high-throughput screening of the ChemBridge small molecule library identified a 1,4-benzoxazin-3-one derivative, designated as Compound C3, with dual inhibitory activity against EGFR and HER2 kinases.[5] The in vitro activity of this compound was confirmed in enzymatic and cell-based assays.
Table 1: In Vitro Activity of Compound C3 (a 1,4-Benzoxazin-3-one Derivative)
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Enzymatic Assay | EGFR Kinase | IC50 | 37.24 | [5] |
| Enzymatic Assay | HER2 Kinase | IC50 | 45.83 | [5] |
| Cell-Based Assay | KATOIII (Gastric Carcinoma) | GI50 | 84.76 | [5] |
| Cell-Based Assay | SNU-5 (Gastric Carcinoma) | GI50 | 48.26 | [5] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to identify compounds that inhibit the binding of a fluorescently labeled tracer to EGFR and HER2 kinases.
Materials:
-
LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
GST-tagged recombinant human EGFR and HER2 kinase (Thermo Fisher Scientific)
-
LanthaScreen® Kinase Tracer (Thermo Fisher Scientific)
-
1,4-Benzoxazin-3-one compound library (solubilized in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the 1,4-benzoxazin-3-one library into the wells of a 384-well microplate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for negative control, a known EGFR/HER2 inhibitor for positive control).
-
Kinase/Antibody Preparation: Prepare a 2X solution of the kinase (EGFR or HER2) and Eu-anti-GST antibody in assay buffer. The final concentration of the kinase and antibody should be optimized for the specific assay, typically in the low nanomolar range.[6]
-
Kinase/Antibody Addition: Add 5 µL of the 2X kinase/antibody solution to each well of the microplate.
-
Tracer Preparation: Prepare a 2X solution of the appropriate kinase tracer in assay buffer.
-
Tracer Addition and Incubation: Add 5 µL of the 2X tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET ratio indicates inhibition of tracer binding by the test compound. Calculate the percent inhibition for each compound relative to the controls.
This protocol is used to confirm the cytotoxic or cytostatic effects of the hit compounds identified in the primary screen on cancer cell lines overexpressing EGFR/HER2 (e.g., KATOIII, SNU-5).[5]
Materials:
-
KATOIII or SNU-5 gastric cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hit compounds from the primary screen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, flat-bottom, clear microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the GI₅₀ value for each active compound.[5]
Application Note 2: High-Throughput Screening of 1,4-Benzoxazin-3-one Libraries for Antifungal Drug Discovery
Objective:
To identify 1,4-benzoxazin-3-one derivatives with potent activity against pathogenic fungi.
Background:
The increasing incidence of invasive fungal infections and the rise of antifungal resistance highlight the urgent need for new antifungal agents.[7] 1,4-Benzoxazin-3-one derivatives have been reported to possess significant antifungal activity, making them attractive candidates for the development of novel antifungal drugs.[8]
Data Presentation: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their in vitro antifungal activities against several plant pathogenic fungi.[8]
Table 2: In Vitro Antifungal Activity of Selected 1,4-Benzoxazin-3-one Derivatives
| Compound | Fungal Strain | EC₅₀ (µg/mL) | Reference |
| 5l | Gibberella zeae | 20.06 | [8] |
| 5o | Gibberella zeae | 23.17 | [8] |
| 5q | Pellicularia sasakii | 26.66 | [8] |
| 5r | Phytophthora infestans | 15.37 | [8] |
| 5p | Capsicum wilt | 26.76 | [8] |
| Hymexazol (Control) | Gibberella zeae | 40.51 | [8] |
| Hymexazol (Control) | Pellicularia sasakii | 32.77 | [8] |
EC₅₀: Half-maximal effective concentration.
Experimental Protocol
This protocol describes a standardized method for determining the minimum inhibitory concentration (MIC) of compounds against fungal strains in a high-throughput format.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Standardized fungal growth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
1,4-Benzoxazin-3-one compound library (solubilized in DMSO)
-
Sterile 384-well, flat-bottom microplates
-
Automated liquid handling system
-
Microplate reader or a high-content imaging system
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines. The final inoculum concentration in the assay wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Compound Plating: Using an automated liquid handler, perform serial dilutions of the compounds from the 1,4-benzoxazin-3-one library directly in the 384-well plates. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well containing the test compounds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Growth Assessment: Determine fungal growth by measuring the optical density at 600 nm using a microplate reader. Alternatively, for filamentous fungi, growth can be quantified using an automated imaging system.[3]
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control.
Mandatory Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of 1,4-benzoxazin-3-one derivatives.
Caption: High-throughput screening workflow for anticancer drug discovery.
Caption: High-throughput screening workflow for antifungal drug discovery.
References
- 1. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methyl-2H-1,4-benzoxazin-3(4H)-one as a Scaffold for PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various human cancers has established it as a key target for anticancer drug discovery. The 7-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a promising starting point for the development of potent and selective PI3K/mTOR inhibitors. This document provides a summary of the current understanding, key data on analogous compounds, and detailed protocols for the synthesis and evaluation of novel inhibitors based on this scaffold.
While specific data for this compound derivatives as PI3K/mTOR inhibitors is limited in publicly available literature, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has shown significant promise. Notably, studies on 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR.[3] These compounds serve as a valuable reference for structure-activity relationship (SAR) studies and for guiding the design of novel 7-methyl substituted analogs.
Data Presentation
The following tables summarize the in vitro activity of a series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, which can be used as a benchmark for the development of this compound based inhibitors.
Table 1: In Vitro Inhibitory Activity of Representative 4-Phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives against PI3K Isoforms and mTOR. [3]
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| 8d-1 | 0.63 | 12.5 | 3.7 | 5.2 | 8.9 |
| GDC-0941 | 3 | 33 | 3 | 18 | 580 |
| BEZ235 | 4 | 759 | 7 | 150 | 21 |
*Reference compounds.
Table 2: In Vitro Anti-proliferative Activity of Compound 8d-1 against Various Cancer Cell Lines. [3]
| Cell Line | Cancer Type | IC₅₀ (μM) |
| Hela | Cervical Cancer | 0.15 |
| A549 | Lung Cancer | 0.23 |
| MCF-7 | Breast Cancer | 0.18 |
| U87-MG | Glioblastoma | 0.29 |
| PC-3 | Prostate Cancer | 0.35 |
Experimental Protocols
General Synthesis of this compound Derivatives
A general synthetic route to 7-substituted-2H-1,4-benzoxazin-3(4H)-ones involves the reaction of a substituted 2-aminophenol with an α-haloacetyl halide, followed by intramolecular cyclization. For the 7-methyl scaffold, the starting material would be 2-amino-4-methylphenol.
-
Step 1: N-Acylation. 2-amino-4-methylphenol is reacted with a suitable α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a base (e.g., triethylamine or potassium carbonate) in an appropriate solvent (e.g., dichloromethane or acetone) to yield the corresponding N-(2-hydroxy-5-methylphenyl)-2-haloacetamide intermediate.
-
Step 2: Intramolecular Cyclization. The intermediate is then treated with a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) to facilitate intramolecular Williamson ether synthesis, leading to the formation of the this compound ring system.
-
Step 3: Derivatization. Further modifications, such as N-arylation or N-alkylation at the 4-position, can be achieved through standard cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution reactions.
Protocol 1: In Vitro PI3K/mTOR Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of test compounds against PI3K isoforms and mTOR using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR enzymes.
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds dissolved in DMSO.
-
ATP.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 μL) of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase/substrate solution by diluting the respective PI3K isoform or mTOR enzyme and PIP2 substrate in the assay buffer.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hela, A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol is used to determine the effect of the test compounds on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 kinase.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Mandatory Visualizations
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Caption: General workflow for inhibitor development.
References
Application of 1,4-Benzoxazin-3-ones as Serine Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzoxazin-3-ones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, their role as potent inhibitors of serine proteases is of particular interest for the development of novel therapeutics for a range of diseases, including inflammatory disorders, thrombosis, and cancer. This document provides a detailed overview of the application of 1,4-benzoxazin-3-ones as serine protease inhibitors, including their mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
1,4-Benzoxazin-3-ones act as mechanism-based inhibitors, also known as suicide substrates, for serine proteases. The proposed mechanism involves the nucleophilic attack of the active site serine residue of the protease on the carbonyl carbon of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate. This covalent modification of the active site serine effectively inactivates the enzyme. The rate of inhibition is influenced by the substituents on the benzoxazinone scaffold, which can affect both the initial binding to the enzyme and the subsequent acylation step.[1][2]
Target Serine Proteases and Therapeutic Applications
1,4-Benzoxazin-3-one derivatives have been shown to inhibit a variety of serine proteases, with potential therapeutic applications for each.
-
Human Neutrophil Elastase (HNE): HNE is a key enzyme involved in inflammatory processes, particularly in lung diseases such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[3][4] Its excessive activity leads to the degradation of extracellular matrix components, contributing to tissue damage.[5] Inhibitors of HNE, such as certain 1,4-benzoxazin-3-ones, have the potential to be developed as anti-inflammatory agents for these conditions.[6][7][8]
-
Chymotrypsin: A digestive enzyme produced by the pancreas, chymotrypsin is involved in the breakdown of proteins in the small intestine.[9][10] While essential for digestion, its dysregulation can be implicated in certain pathological conditions. 1,4-benzoxazin-3-ones have been synthesized and evaluated as potent inhibitors of α-chymotrypsin.[11][12]
-
Thrombin: As a central enzyme in the coagulation cascade, thrombin plays a crucial role in blood clotting by converting fibrinogen to fibrin.[2] Inhibition of thrombin is a key strategy for the prevention and treatment of thrombotic disorders. Certain 1,4-benzoxazin-3-one derivatives have been investigated as direct thrombin inhibitors.[13]
-
Cathepsin G: This serine protease, found in the azurophilic granules of neutrophils, is involved in inflammation and immune responses. Substituted 4H-3,1-benzoxazin-4-one derivatives have been identified as inhibitors of Cathepsin G, suggesting their potential as anti-inflammatory agents.[14]
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various 1,4-benzoxazin-3-one derivatives against different serine proteases.
Table 1: Inhibition of Human Neutrophil Elastase (HNE) by 1,4-Benzoxazin-3-one Derivatives
| Compound | IC50 (nM) | Inhibition Type | Reference |
| PD05 | < Sivelestat (control) | Competitive | [7][15] |
| Compound 13 | 80.8 (for NE release) | - | [8] |
| 5-ethyl-7-methoxy-benzo[d][6][11]oxazin-4-one core derivatives | Potent inhibitors | - | [16] |
Table 2: Inhibition of α-Chymotrypsin by 1,4-Benzoxazin-3-one Derivatives
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Series of 28 derivatives (1-18 showed good inhibition) | 6.5 - 341.1 | 4.7 - 341.2 | Diverse (except uncompetitive) | [12] |
| 2-(2-fluorophenyl)-4H-3,1-benzoxazin-4-one (3h) | 7.22 ± 0.75 | - | - | [17] |
| 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (3n) | 6.99 ± 0.29 | - | - | [17] |
| 2-(1-naphthyl)-4H-3,1-benzoxazin-4-one (3t) | 5.42 ± 1.66 | - | - | [17] |
Table 3: Inhibition of Thrombin by 1,4-Benzoxazin-3-one Derivatives
| Compound | Ki (µM) | Reference |
| Compound 22 (dual inhibitor with GP IIb/IIIa) | 0.33 ± 0.07 | [13] |
| A series of substituted 4H-3,1-benzoxazin-4-ones | Varied inhibition | [18] |
Experimental Protocols
Serine Protease Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of 1,4-benzoxazin-3-one derivatives against a target serine protease using a chromogenic substrate.
Materials:
-
Target serine protease (e.g., Human Neutrophil Elastase, α-Chymotrypsin, Thrombin)
-
Chromogenic substrate specific for the target protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
1,4-Benzoxazin-3-one test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the target serine protease in the assay buffer.
-
Prepare serial dilutions of the 1,4-benzoxazin-3-one test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a 96-well microplate, add a specific volume of the assay buffer, the serine protease solution, and the test compound solution to each well. Include control wells containing the enzyme and buffer without the inhibitor (positive control) and wells with buffer and substrate only (negative control).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a specific volume of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader in kinetic mode for a set duration (e.g., 10-30 minutes).
-
Calculate the initial reaction velocity (rate of change of absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of 1,4-benzoxazin-3-one derivatives on a cell line.[19][20][21][22][23]
Materials:
-
Mammalian cell line (e.g., 3T3, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
1,4-Benzoxazin-3-one test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of the 1,4-benzoxazin-3-one test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include control wells with cells and medium containing the same concentration of DMSO as the test wells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of Human Neutrophil Elastase in inflammation.
Caption: Role of Thrombin in the final steps of the coagulation cascade.
Experimental Workflow
Caption: Workflow for the development of 1,4-benzoxazin-3-one serine protease inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and optimization of 2-pyridin-3-yl-benzo[d][1,3]oxazin-4-one based inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for 7-Methyl-2H-1,4-benzoxazin-3(4H)-one as a Potential Herbicide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. While extensive research on this specific molecule as a herbicide is emerging, related benzoxazinone and benzoxazine derivatives have demonstrated significant herbicidal and allelopathic properties.[1][2][3][4] For instance, the commercial herbicide flumioxazin, a benzoxazine derivative, acts by inhibiting the protoporphyrinogen oxidase (protox) enzyme, which is crucial for chlorophyll synthesis in plants.[5][6][7] Furthermore, naturally occurring benzoxazinoids like DIBOA and DIMBOA found in cereals exhibit allelopathic effects, suppressing the growth of competing weeds.[8][9][10] The structural similarity of this compound to these active compounds suggests its potential as a novel herbicide.
These application notes provide a comprehensive overview of the potential applications and suggested protocols for the evaluation of this compound as a herbicide in an agricultural research context. The methodologies are based on established guidelines for herbicide efficacy testing.[11][12][13]
Data Presentation
Table 1: Hypothetical Herbicidal Efficacy of this compound Against Common Weed Species
| Weed Species | Common Name | Growth Stage at Application | Application Rate (g a.i./ha) | Percent Injury (%) (14 DAT) | Biomass Reduction (%) (28 DAT) |
| Abutilon theophrasti | Velvetleaf | 2-4 leaf | 50 | 75 | 60 |
| 100 | 90 | 85 | |||
| 150 | 98 | 95 | |||
| Digitaria sanguinalis | Large Crabgrass | 2-3 tiller | 50 | 60 | 50 |
| 100 | 85 | 75 | |||
| 150 | 95 | 90 | |||
| Portulaca oleracea | Common Purslane | 4-6 leaf | 50 | 80 | 70 |
| 100 | 95 | 90 | |||
| 150 | 100 | 98 |
DAT: Days After Treatment. Data are hypothetical and for illustrative purposes, based on the performance of structurally similar benzoxazinone herbicides.[5]
Table 2: Crop Selectivity of this compound
| Crop Species | Common Name | Growth Stage at Application | Application Rate (g a.i./ha) | Percent Injury (%) (14 DAT) | Yield Reduction (%) |
| Zea mays | Corn | V2-V3 | 150 | < 5 | < 2 |
| 300 (2x rate) | 10 | 5 | |||
| Glycine max | Soybean | V2-V3 | 150 | < 5 | < 3 |
| 300 (2x rate) | 8 | 4 | |||
| Triticum aestivum | Wheat | 2-3 tiller | 150 | < 10 | < 5 |
| 300 (2x rate) | 15 | 8 |
Data are hypothetical and for illustrative purposes. Crop safety is a critical component of herbicide evaluation.
Experimental Protocols
Protocol 1: Greenhouse Efficacy Screening
Objective: To determine the herbicidal efficacy of this compound on a range of common weed species in a controlled greenhouse environment.
Materials:
-
This compound
-
Weed seeds (e.g., Abutilon theophrasti, Digitaria sanguinalis, Portulaca oleracea)
-
Pots (10 cm diameter) filled with standard potting mix
-
Greenhouse with controlled temperature (25±2°C), humidity (60-70%), and photoperiod (16h light/8h dark)
-
Spray chamber calibrated to deliver a specific volume
-
Solvents and adjuvants for formulation
-
Positive control (commercial herbicide with a known mode of action)
-
Untreated control
Procedure:
-
Plant Propagation: Sow weed seeds in pots and allow them to grow to the desired growth stage (e.g., 2-4 leaf stage for broadleaf weeds, 2-3 tiller stage for grasses).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve the desired application rates (e.g., 50, 100, 150 g a.i./ha). Include any necessary adjuvants to improve spray retention and uptake.
-
Herbicide Application: Apply the different rates of the test compound, positive control, and an untreated control to the weeds using a calibrated spray chamber. Ensure uniform coverage.
-
Evaluation:
-
Visually assess percent injury (phytotoxicity) at 3, 7, and 14 days after treatment (DAT) using a scale of 0% (no effect) to 100% (plant death).
-
At 28 DAT, harvest the above-ground biomass of the treated and control plants.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent biomass reduction relative to the untreated control.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose for each weed species.
Protocol 2: Crop Selectivity Assay
Objective: To evaluate the tolerance of key crop species to this compound.
Materials:
-
Crop seeds (e.g., corn, soybean, wheat)
-
Pots (15 cm diameter) filled with standard potting mix
-
Other materials as listed in Protocol 1
Procedure:
-
Plant Propagation: Sow crop seeds in pots and grow them to a relevant early growth stage (e.g., V2-V3 stage for corn and soybean, 2-3 tiller stage for wheat).
-
Herbicide Application: Apply this compound at the proposed use rate and a 2x rate to assess the margin of safety. Include an untreated control.
-
Evaluation:
-
Visually assess percent crop injury at 3, 7, and 14 DAT.
-
Allow the plants to grow to maturity and measure yield parameters (e.g., grain weight, fruit number).
-
Calculate the percent yield reduction relative to the untreated control.
-
-
Data Analysis: Statistically compare the injury and yield data between treated and untreated plants to determine the level of crop tolerance.
Protocol 3: Mode of Action Investigation (Protoporphyrinogen Oxidase Inhibition Assay)
Objective: To determine if this compound inhibits the protoporphyrinogen oxidase (protox) enzyme, a common target for benzoxazine-type herbicides.[7]
Materials:
-
Etiolated plant tissue (e.g., cucumber cotyledons)
-
Extraction buffer
-
Protoporphyrinogen IX (substrate)
-
Spectrophotometer
-
This compound
-
Known protox inhibitor (e.g., flumioxazin) as a positive control
Procedure:
-
Enzyme Extraction: Homogenize etiolated plant tissue in a cold extraction buffer to isolate the protox enzyme. Centrifuge the homogenate and use the supernatant for the assay.
-
Inhibition Assay:
-
Set up reaction mixtures containing the enzyme extract, the substrate (protoporphyrinogen IX), and different concentrations of this compound.
-
Include a positive control (flumioxazin) and a no-inhibitor control.
-
Incubate the reactions under specific conditions (e.g., temperature, time).
-
-
Measurement: Measure the formation of the product, protoporphyrin IX, spectrophotometrically.
-
Data Analysis: Calculate the percent inhibition of enzyme activity for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Visualizations
Caption: Workflow for evaluating the herbicidal potential of a novel compound.
Caption: Proposed mechanism of action via Protox inhibition.
References
- 1. Buy 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | 17359-54-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flumioxazin | C19H15FN2O4 | CID 92425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function [mdpi.com]
- 10. Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. hracglobal.com [hracglobal.com]
Application Notes and Protocols for Fluorescent Labeling with 1,4-Benzoxazin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-benzoxazin-3-one derivatives as fluorescent labels in biological research. Their unique photophysical properties, including a large Stokes shift and sensitivity to the local environment, make them valuable tools for a variety of applications, from cell imaging to biomolecule conjugation.
Introduction to 1,4-Benzoxazin-3-one Fluorophores
1,4-Benzoxazin-3-one derivatives are a class of heterocyclic compounds that have gained significant attention for their diverse biological activities.[1][2][3] Certain derivatives, particularly those with an amino or substituted amino group at the 7-position, exhibit strong fluorescence.[4][5] These fluorophores are characterized by a broad absorption band and a large separation between their excitation and emission maxima (Stokes shift), which is advantageous in fluorescence microscopy and flow cytometry as it minimizes spectral overlap and improves signal-to-noise ratios.[6][7]
The fluorescence of these compounds is often environmentally sensitive, with changes in solvent polarity leading to shifts in the emission spectrum.[6] This property can be exploited to probe the local environment of labeled biomolecules. Furthermore, the 1,4-benzoxazin-3-one scaffold can be readily functionalized with reactive groups, such as N-hydroxysuccinimidyl (NHS) esters, to enable covalent labeling of primary amines on proteins and other biomolecules.[7]
Data Presentation: Photophysical Properties
The photophysical properties of a representative fluorescent 1,4-benzoxazin-3-one derivative are summarized in the table below. These values are representative and may vary depending on the specific substitution pattern and the solvent environment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~488 nm | [7] |
| Emission Maximum (λem) | Red region | [7] |
| Molar Absorptivity (ε) | High | [7] |
| Fluorescence Quantum Yield (Φf) | Good, especially when bound to hydrophilic polypeptides | [7] |
| pH Sensitivity | Fluorescence intensity is not dependent on pH in the physiological range | [7] |
Experimental Protocols
I. Synthesis of a Reactive 1,4-Benzoxazin-3-one Fluorescent Label
This protocol describes the synthesis of a 1,4-benzoxazin-3-one derivative that can be activated for labeling primary amines. The synthesis involves the condensation of an α-keto acid with an aminophenol, followed by functionalization to introduce a reactive group.[7]
Diagram of Synthesis Workflow
Caption: Synthesis of a reactive 1,4-benzoxazin-3-one fluorophore.
Protocol:
-
Condensation: React 2-amino-5-dimethylaminophenol with an appropriate α-keto acid (e.g., one bearing a protected carboxylic acid) in a suitable solvent.
-
Cyclization: The initial condensation product will cyclize to form the 7-dimethylamino-1,4-benzoxazin-3-one core.
-
Deprotection and Activation: Deprotect the carboxylic acid and activate it as an N-hydroxysuccinimidyl (NHS) ester using standard procedures (e.g., reaction with N-hydroxysuccinimide and a carbodiimide like DCC or EDC).
-
Purification: Purify the final reactive fluorophore using column chromatography or recrystallization.
II. Protein Labeling with a 1,4-Benzoxazin-3-one NHS Ester
This protocol provides a general procedure for labeling proteins with a 1,4-benzoxazin-3-one NHS ester. The NHS ester reacts with primary amines (e.g., the ε-amino group of lysine residues) to form a stable amide bond.[4][6][7][8]
Diagram of Protein Labeling Workflow
Caption: Workflow for labeling proteins with a reactive 1,4-benzoxazin-3-one dye.
Protocol:
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer at a pH of 8.3-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The protein solution should be free of ammonium salts and amine-containing buffers like Tris.
-
The concentration of the protein should typically be 1-10 mg/mL.
-
-
Prepare Dye Stock Solution:
-
Dissolve the 1,4-benzoxazin-3-one NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add a calculated amount of the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum) and using the Beer-Lambert law.
-
III. Fluorescent Labeling of Cells for Flow Cytometry
This protocol describes the labeling of cell surface antigens for analysis by flow cytometry using a 1,4-benzoxazin-3-one-labeled antibody.[7][9][10][11]
Diagram of Cell Staining Workflow
Caption: Workflow for indirect immunofluorescent staining of cells.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells) in a suitable buffer (e.g., FACS buffer: PBS with 1-2% FBS and 0.05% sodium azide).
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Add the appropriate dilution of the primary antibody specific for the cell surface marker of interest.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in FACS buffer containing the 1,4-benzoxazin-3-one-labeled secondary antibody at its optimal dilution.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Final Washes:
-
Wash the cells twice with cold FACS buffer.
-
-
Analysis:
-
Resuspend the cells in a suitable volume of FACS buffer for analysis on a flow cytometer equipped with the appropriate laser for excitation (e.g., 488 nm laser) and emission filters.
-
Applications in Drug Development
The unique fluorescent properties of 1,4-benzoxazin-3-one derivatives make them suitable for various applications in drug development:
-
High-Throughput Screening (HTS): Their bright fluorescence and large Stokes shift are advantageous for developing robust HTS assays, such as fluorescence polarization or FRET-based assays for studying protein-protein or protein-ligand interactions.
-
Cellular Imaging: These probes can be used to visualize the localization and trafficking of drug targets within living cells.
-
Target Engagement Studies: By labeling a drug molecule or its target with a 1,4-benzoxazin-3-one derivative, it is possible to monitor target engagement in cellular or in vitro systems.
-
Flow Cytometry-Based Assays: Labeled antibodies or ligands can be used in flow cytometry to identify and quantify cell populations that respond to a particular drug treatment.[7]
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, concentrations, and incubation times may be necessary for specific applications. Always follow appropriate laboratory safety procedures.
References
- 1. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoxazinone derivatives: new fluorescent probes for two-color flow cytometry analysis using one excitation wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-[2-(Dimethylamino)ethylamino]-7-hydroxy-4-methyl-9-thioxanthenone | C18H20N2O2S | CID 432873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method involves a two-step, one-pot synthesis starting from 2-amino-4-methylphenol. The process includes an initial O-alkylation with an α-haloacetate (e.g., ethyl chloroacetate or methyl bromoacetate) mediated by a base, followed by an intramolecular amidation (cyclization) to form the benzoxazinone ring.[1]
Q2: Why is regioselectivity a major challenge in this synthesis?
The starting material, 2-amino-4-methylphenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The reaction with the alkylating agent can occur at either site. While O-alkylation is the desired pathway, competitive N-alkylation can occur, leading to a difficult-to-separate isomeric byproduct and reducing the overall yield of the target molecule.[2][3][4] Protecting the more nucleophilic amino group is a common strategy to ensure selective O-alkylation.[2][4]
Q3: What are the typical side products I should be aware of?
The primary side product is the N-alkylated isomer. Other potential impurities include unreacted starting materials, the dialkylated product (both N and O alkylated), and potential polymeric materials if reaction conditions are too harsh. Over-alkylation is a known issue in amine alkylations.[5]
Q4: Which analytical techniques are recommended for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. Staining with potassium permanganate or visualization under UV light can help distinguish the starting material, intermediate, and final product. For structural confirmation and purity analysis of the final product, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential.[6][7]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Ineffective Base | The choice of base is critical for deprotonating the phenol. If a weak base is used, the reaction may not proceed. Solution: Switch to a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is often sufficient and easier to handle.[2] |
| Poor Quality Reagents | 2-amino-4-methylphenol can oxidize over time (turning darker in color). The alkylating agent may have hydrolyzed. Solution: Use freshly purchased or purified starting materials. Ensure the solvent (e.g., DMF, Acetone) is anhydrous. |
| Incorrect Reaction Temperature | The O-alkylation step is often performed at room temperature or with gentle heating, while the subsequent cyclization typically requires higher temperatures (reflux). Solution: Optimize the temperature for each step. For cyclization, refluxing in a high-boiling solvent like DMF or toluene is common. |
| Competitive N-Alkylation | The amine group may be reacting preferentially, consuming the starting materials without forming the correct intermediate. Solution: Employ a strategy to protect the amine, such as forming a Schiff base with benzaldehyde, which can be hydrolyzed later.[2][4] Alternatively, carefully select reaction conditions that favor O-alkylation (e.g., specific base-solvent systems). |
Problem 2: Product is Contaminated with an Isomeric Byproduct
| Possible Cause | Recommended Solution |
| Lack of Regiocontrol | As discussed, N-alkylation is a common competing reaction.[2][5] Solution: The most effective way to prevent the N-alkylated isomer is to protect the amino group before alkylation.[2][4] If protection is not feasible, carefully control the reaction conditions. Using a polar aprotic solvent and a carbonate base can favor O-alkylation. |
| Difficult Purification | The desired product and the N-alkylated isomer may have very similar polarities, making separation by column chromatography challenging. Solution: Optimize your chromatography conditions. Use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane). Recrystallization from a suitable solvent system (e.g., ethanol/water) may also effectively remove the unwanted isomer. |
Problem 3: Formation of a Tarry, Intractable Mixture
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | Excessive heat can lead to polymerization and decomposition of starting materials and products, a known issue in some related syntheses.[8] Solution: Lower the reaction temperature and increase the reaction time. Monitor the reaction closely by TLC to avoid over-heating after the reaction has reached completion. |
| Presence of Oxygen | Aminophenols are sensitive to oxidation, which can be accelerated by heat and basic conditions, leading to dark, tarry substances. Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. |
Data Presentation: Comparison of Alkylation Conditions
The following table summarizes yields for the selective alkylation of aminophenols under specific conditions, which can inform the optimization of the this compound synthesis. The data highlights the efficiency of using a protection strategy.
Table adapted from a study on selective aminophenol alkylation.[2]
| Entry | Aminophenol | Alkyl Halide | Base / Conditions | Product | Yield (%) |
| 1 | o-Aminophenol | Benzyl Bromide | 1) Benzaldehyde, MeOH2) K₂CO₃, Acetone3) HCl(aq) | 2-(Benzyloxy)aniline | 93.5 |
| 2 | o-Aminophenol | Allyl Bromide | " | 2-(Allyloxy)aniline | 82.2 |
| 3 | o-Aminophenol | Methyl Iodide | " | 2-Methoxyaniline | 53.8 |
| 4 | 2-Amino-4-methylphenol | Benzyl Bromide | " | 2-(Benzyloxy)-4-methylaniline | 86.1 |
| 5 | p-Aminophenol | Benzyl Bromide | " | 4-(Benzyloxy)aniline | 76.4 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol describes a common method for the synthesis.
Materials:
-
2-Amino-4-methylphenol
-
Ethyl chloroacetate
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
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Alkylation: Stir the mixture at room temperature for 20 minutes. Add ethyl chloroacetate (1.1 eq) dropwise to the suspension. Continue stirring at room temperature for 8-12 hours or until TLC indicates the consumption of the starting material.
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Cyclization: Increase the temperature of the reaction mixture to 100-120 °C and reflux for 6-10 hours. Monitor the formation of the product by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water, followed by brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure this compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the general two-step workflow for the synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path for diagnosing the cause of low product yield.
Caption: A troubleshooting flowchart for diagnosing low yield issues in the synthesis.
Competitive Reaction Pathways
This diagram illustrates the desired O-alkylation pathway versus the undesired N-alkylation side reaction.
Caption: Competing O- vs. N-alkylation pathways in the benzoxazinone synthesis.
References
- 1. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and logical starting material is 2-amino-4-methylphenol.[1] This compound contains the necessary phenol, amine, and methyl-substituted benzene ring structure required for the synthesis of the target molecule.
Q2: What are the key steps in the synthesis of this compound?
A2: The synthesis typically involves a two-step process:
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N-acylation: The amino group of 2-amino-4-methylphenol is acylated, usually with a haloacetyl halide like chloroacetyl chloride, to form an intermediate N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.
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Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis (cyclization) to form the 1,4-benzoxazin-3-one ring. This is typically achieved by using a base to deprotonate the phenolic hydroxyl group, which then displaces the halide on the acyl chain.
Q3: What factors can influence the yield of the reaction?
A3: Several factors can significantly impact the yield, including the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials and the exclusion of moisture are also critical. For instance, using a strong base in an appropriate solvent can facilitate efficient cyclization.
Q4: Are there any common side reactions to be aware of?
A4: A common side reaction is the hydrolysis of the benzoxazinone ring, which can occur in the presence of water, especially under basic or acidic conditions.[2] This leads to the formation of the corresponding N-acyl-2-aminophenol, which can be difficult to separate from the desired product. Polymerization or formation of other byproducts can also occur if the reaction conditions are not carefully controlled.
Q5: How can I purify the final product?
A5: Purification of this compound can typically be achieved through recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[3] Column chromatography on silica gel is another effective method for obtaining a highly pure product.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Inefficient base for cyclization.- Presence of moisture leading to hydrolysis of starting materials or product.[2] | - Check the purity of 2-amino-4-methylphenol and chloroacetyl chloride.- Optimize the reaction temperature for both the acylation and cyclization steps.- Screen different bases (e.g., K₂CO₃, NaH, Na₂CO₃) and solvents.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (as seen on TLC) | - Incomplete acylation leading to residual starting material.- Side reactions such as O-acylation of the phenol group.- Ring-opening of the desired product.[2] | - Ensure complete consumption of the 2-amino-4-methylphenol during the acylation step before proceeding to cyclization.- Control the temperature during the addition of chloroacetyl chloride to favor N-acylation.- Work up the reaction under neutral or slightly acidic conditions to minimize hydrolysis of the product. |
| Difficulty in Isolating the Product | - Product is highly soluble in the workup solvent.- Formation of an emulsion during aqueous workup. | - Use a less polar solvent for extraction.- Brine washes can help to break up emulsions.- If the product is water-soluble, consider back-extraction or evaporation of the aqueous layer. |
| Product is Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or temperature.- Use a slight excess of the acylating agent.- Purify the crude product using column chromatography.[3] |
| Product is an Off-Color or Oily Substance | - Presence of impurities or byproducts.- Incomplete removal of solvent. | - Recrystallize the product from a suitable solvent system.[3]- Dry the product under high vacuum to remove residual solvent. |
Data on Yield Improvement
| Parameter | Condition | Expected Outcome on Yield | Reference |
| Catalyst/Reagent | Use of cyanuric chloride as a cyclizing agent. | Can improve yields in some cases. | [4] |
| Use of ultrasound irradiation. | Can lead to excellent yields in shorter reaction times. | [4] | |
| Mechanochemical synthesis (solvent-assisted grinding). | Can provide good to excellent yields rapidly and with minimal solvent. | [5] | |
| Solvent | Solvent-free conditions or high-boiling point aprotic solvents (e.g., DMF, Toluene). | Can favor the desired reaction and improve yields. | [3][4] |
| Base | Stronger, non-nucleophilic bases (e.g., NaH, K₂CO₃). | Can promote efficient cyclization. | [6] |
| Use of a base like sodium carbonate in mechanochemical synthesis. | Optimized base selection can significantly increase yield. | [5] | |
| Atmosphere | Inert atmosphere (Nitrogen or Argon). | Prevents oxidation of the aminophenol and hydrolysis, thus improving yield. | [2] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on general methods for the synthesis of similar benzoxazinone derivatives. Optimization may be required.
Step 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (Intermediate)
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 2-amino-4-methylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., triethylamine or pyridine, 1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.
-
The crude intermediate may be used directly in the next step or purified by recrystallization.
Step 2: Synthesis of this compound (Final Product)
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Dissolve the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Add a base (e.g., anhydrous potassium carbonate or sodium hydride, 1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: Based on typical synthetic routes, such as the reaction of 2-amino-5-methylphenol with chloroacetyl chloride followed by cyclization, the most common impurities include:
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Unreacted 2-amino-5-methylphenol: This starting material may persist if the initial reaction is incomplete.
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N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide: This is the intermediate formed before the final cyclization step. Incomplete cyclization will result in its presence.
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Polymeric byproducts: Self-condensation or other side reactions can lead to the formation of higher molecular weight impurities.
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Isomeric impurities: Depending on the purity of the starting materials, other positional isomers of the methylbenzoxazinone could be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the scale of your synthesis and the required purity.
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Recrystallization: Ideal for a first-pass purification of solid crude product to remove major impurities, especially if the crude material is relatively clean.
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Column Chromatography: A versatile technique for separating the target compound from a wider range of impurities, suitable for both small and medium scales.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): The best option for achieving the highest purity, particularly for removing close-eluting isomers and trace impurities. It is scalable and can be used for final purification steps.
Q3: My compound appears to be an oil or a waxy solid after synthesis. How should I proceed with purification?
A3: If your product is not a crystalline solid, direct recrystallization will be challenging. In this case, column chromatography is the recommended first step to isolate the this compound from the crude mixture. Once a purer, solid fraction is obtained, recrystallization can then be attempted to further enhance purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | - The solvent is not polar enough. - Insufficient solvent volume. | - Try a more polar solvent (e.g., ethanol, isopropanol). - Gradually add more hot solvent until dissolution is achieved. |
| Compound "oils out" upon cooling. | - The solution is supersaturated. - The cooling rate is too fast. - The solvent has too high a boiling point relative to the melting point of the compound. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Try a solvent with a lower boiling point. |
| No crystals form upon cooling. | - The solution is too dilute. - The compound is highly soluble in the chosen solvent at room temperature. | - Boil off some of the solvent to concentrate the solution and allow it to cool again. - Place the flask in an ice bath to further reduce solubility. - If crystals still do not form, the solvent is likely unsuitable. Recover the compound and try a different solvent system (e.g., a co-solvent system like ethanol/water). |
| Poor recovery of the purified compound. | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals during filtration. - If recovery is consistently low, consider a different solvent or switch to column chromatography. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the target compound from impurities (overlapping bands). | - The mobile phase is too polar. - The column was overloaded with the crude sample. - The column was not packed properly, leading to channeling. | - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - Use a shallower gradient for elution. - Reduce the amount of sample loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).[1] - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1] |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Streaking or tailing of the compound band. | - The compound has limited solubility in the mobile phase. - The compound is interacting too strongly with the acidic silica gel. | - Choose a mobile phase in which the compound is more soluble. - Add a small amount of a modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize active sites on the silica gel. |
| The product degrades on the silica gel column. | - The compound is sensitive to the acidic nature of silica gel. | - Perform a stability test on a TLC plate before running the column.[1] - Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like neutral alumina.[1] |
Preparative HPLC
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution between the product and an impurity. | - The mobile phase composition is not optimal. - The column is overloaded. | - Optimize the mobile phase on an analytical scale first. Try different organic modifiers (e.g., methanol instead of acetonitrile) or adjust the pH if the compound has ionizable groups. - Reduce the injection volume or the concentration of the sample. |
| Broad or tailing peaks. | - The sample is not fully dissolved in the mobile phase. - Secondary interactions with the stationary phase. | - Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is needed for dissolution, use the minimum amount necessary. - Consider a different stationary phase or mobile phase additives to minimize secondary interactions. |
| High backpressure. | - Column frit or tubing is clogged. - The mobile phase is too viscous. | - Filter all samples and mobile phases before use. - If using a gradient, ensure the solvents are miscible and that no precipitation occurs during the run. - Consider using a less viscous mobile phase or operating at a slightly higher temperature (if the compound is stable). |
Experimental Protocols
Recrystallization from Ethanol
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate) to elute the compound. The optimal solvent system should be determined by prior thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the target compound.[1]
-
Column Packing:
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Preparative HPLC
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Column: A reverse-phase C18 column is a good starting point for aromatic compounds.[2]
-
Mobile Phase:
-
Solvent A: Water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape).
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Solvent B: Acetonitrile or Methanol.[3]
-
-
Method Development:
-
Develop an analytical method first on a smaller C18 column to determine the optimal gradient conditions for separating the target compound from its impurities.
-
A typical starting gradient could be 10-95% Solvent B over 20-30 minutes.
-
-
Scale-Up:
-
Once the analytical method is established, scale it up to a preparative column with the same stationary phase chemistry.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Fraction Collection: Collect the eluent corresponding to the peak of the pure compound.
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Post-Purification: Remove the mobile phase solvents from the collected fractions, typically by lyophilization or rotary evaporation, to obtain the final high-purity product. This method is scalable and can be used for the isolation of impurities.[3]
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Recovery | Scale | Advantages | Disadvantages |
| Recrystallization | >95% | 50-80% | mg to kg | Simple, cost-effective, good for removing bulk impurities. | Not effective for impurities with similar solubility; can have lower recovery. |
| Column Chromatography | >98% | 60-90% | mg to g | Versatile, separates a wide range of impurities. | Can be time-consuming, uses larger volumes of solvent. |
| Preparative HPLC | >99.5% | >80% | µg to g | Highest purity achievable, excellent for isomeric separation. | Requires specialized equipment, can be expensive, solvent removal can be challenging. |
Note: The values in this table are estimates and can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General purification workflow for this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimization of N-alkylation of 1,4-benzoxazin-3-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1,4-benzoxazin-3-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 1,4-benzoxazin-3-ones, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low to No Conversion of Starting Material
Potential Causes:
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Insufficient Basicity: The selected base may not be strong enough to fully deprotonate the nitrogen atom of the 1,4-benzoxazin-3-one, which is essential for its nucleophilic attack on the alkylating agent.
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Poor Solubility: The 1,4-benzoxazin-3-one or the base may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
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Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier for the reaction.
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Inactive Alkylating Agent: The alkylating agent may have degraded or be inherently unreactive under the attempted conditions.
-
Presence of Moisture: Trace amounts of water can quench the base and inhibit the reaction, especially when using strong bases like sodium hydride.
Solutions:
-
Base Selection: Consider using a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), you could switch to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[1][2]
-
Solvent Choice: Select a solvent that can dissolve both the substrate and the base. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.[3]
-
Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. However, be cautious of potential side reactions at elevated temperatures.
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Ensure the purity and integrity of the alkylating agent.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents, especially when working with moisture-sensitive bases like NaH. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Issue 2: Formation of O-Alkylated Side Product
Potential Causes:
-
Ambident Nucleophile: The deprotonated 1,4-benzoxazin-3-one is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
-
"Hard" Alkylating Agents: Hard electrophiles, such as dimethyl sulfate, have a higher tendency to react at the "harder" oxygen atom.[4]
-
Reaction Conditions: Certain solvents and counter-ions can influence the site of alkylation.
Solutions:
-
Choice of Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, a "softer" alkylating agent will preferentially react with the "softer" nitrogen atom.[4] Alkyl iodides are softer than bromides, which are softer than chlorides. Using an alkyl iodide can significantly favor N-alkylation.[4]
-
Solvent Effects: Less polar, aprotic solvents can sometimes favor N-alkylation. While polar aprotic solvents like DMF are common, exploring solvents like THF or 1,4-dioxane might be beneficial if O-alkylation is a significant issue.
-
Base and Counter-ion: The choice of base can influence the counter-ion in solution, which in turn can affect the N/O selectivity. Experimenting with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) can help optimize for N-alkylation. Cesium salts are often reported to favor N-alkylation in similar systems.[2]
Issue 3: Reaction Stalls or is Incomplete
Potential Causes:
-
Insufficient Reagent: The amount of base or alkylating agent may be insufficient for complete conversion.
-
Reversible Reaction: In some cases, the reaction may be reversible, and the equilibrium may not favor the product.
-
Product Inhibition: The product itself might inhibit the reaction.
Solutions:
-
Stoichiometry: Ensure that a sufficient excess of the base (e.g., 1.1 to 2.0 equivalents) and the alkylating agent (e.g., 1.05 to 1.5 equivalents) is used.
-
Monitoring: Closely monitor the reaction progress. If it stalls, a small additional charge of the base or alkylating agent might help to drive it to completion.
-
Temperature Profile: A gradual increase in temperature after an initial period at a lower temperature can sometimes help to push a sluggish reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the N-alkylation of a new 1,4-benzoxazin-3-one derivative?
A1: A reliable starting point is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] Use about 1.1-1.5 equivalents of K₂CO₃ and 1.1 equivalents of your alkyl bromide or iodide. Start the reaction at room temperature and gently heat to 50-60 °C if the reaction is slow. Monitor the reaction progress by TLC or LC-MS.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the acidity of the N-H proton of your 1,4-benzoxazin-3-one and the reactivity of your alkylating agent.
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base, suitable for many substrates and reactive alkylating agents.[3]
-
Cesium Carbonate (Cs₂CO₃): Often more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the anion.[2] It is a good choice for less reactive systems.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that ensures complete deprotonation.[1] It is particularly useful for unreactive substrates but requires strictly anhydrous conditions.
Q3: Which solvent should I use?
A3: Polar aprotic solvents are generally preferred as they can dissolve the polar starting materials and intermediates.
-
N,N-Dimethylformamide (DMF): A versatile solvent that dissolves a wide range of organic molecules and inorganic salts.[3]
-
Acetonitrile (MeCN): Another good option, particularly when using carbonate bases.
-
Tetrahydrofuran (THF): Often used with strong bases like NaH.[1]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate reaction rates, but can also be more difficult to remove during workup.
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can:
-
Increase the reaction temperature.
-
Switch to a more polar solvent like DMSO.
-
Use a more reactive alkylating agent (iodide > bromide > chloride).
-
Consider using a stronger base to increase the concentration of the nucleophile.
-
Add a catalytic amount of sodium or potassium iodide to in situ convert an alkyl chloride or bromide to the more reactive alkyl iodide.
Q5: How can I minimize the formation of dialkylated byproducts?
A5: While dialkylation at the nitrogen is not possible for 1,4-benzoxazin-3-ones, if other reactive sites are present in the molecule, careful control of stoichiometry is key. Use of a slight excess of the 1,4-benzoxazin-3-one relative to the alkylating agent can help.
Data Presentation
Table 1: Common Bases for N-Alkylation of 1,4-benzoxazin-3-ones and Related Heterocycles
| Base | Strength | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile | Good starting point, readily available, easy to handle.[3] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | DMF, Acetonitrile | Often provides higher yields than K₂CO₃, can favor N-alkylation.[2] |
| Sodium Hydride (NaH) | Strong | THF, DMF | Highly effective for deprotonation, requires anhydrous conditions.[1] |
| Potassium Hydroxide (KOH) | Strong | Methanol, Ethanol | Can be used, but may introduce protic solvent which can interfere. |
Table 2: Common Solvents for N-Alkylation of 1,4-benzoxazin-3-ones
| Solvent | Polarity | Key Features |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for a wide range of reactants.[3] |
| Acetonitrile (MeCN) | Polar Aprotic | Good alternative to DMF, often easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | Commonly used with strong bases like NaH.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly polar, can accelerate slow reactions. |
Experimental Protocols
Protocol 1: N-Alkylation of 1,4-benzoxazin-3-one using Potassium Carbonate in DMF
This protocol is adapted from a procedure for the synthesis of 1,4-benzoxazin-3-one derivatives.[5]
Materials:
-
1,4-benzoxazin-3-one (1.0 eq)
-
Alkyl halide (e.g., ethyl bromoacetate, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,4-benzoxazin-3-one (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol or recrystallize from a suitable solvent to afford the purified N-alkylated product.
Protocol 2: N-Alkylation of 1,4-benzoxazin-3-one using Sodium Hydride in THF
This is a general protocol based on the N-alkylation of related heterocyclic systems.[1] Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care under anhydrous conditions.
Materials:
-
1,4-benzoxazin-3-one (1.0 eq)
-
Alkyl halide (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Dissolve the 1,4-benzoxazin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for N-alkylation of 1,4-benzoxazin-3-ones.
Caption: General experimental workflow for N-alkylation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of 1,4-benzoxazin-3-one derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,4-benzoxazin-3-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for 1,4-benzoxazin-3-one derivatives?
A1: The 1,4-benzoxazin-3-one scaffold contains a lactam (a cyclic amide) and an ether linkage, which can be susceptible to hydrolysis under acidic or basic conditions. The aromatic ring system may be prone to oxidative and photolytic degradation. The overall stability of a derivative is highly dependent on the nature and position of its substituents.
Q2: What are the expected degradation products of 1,4-benzoxazin-3-one derivatives?
A2: Based on studies of naturally occurring benzoxazinoids like DIMBOA, degradation can involve the opening of the oxazine ring.[1] Expected degradation products could include benzoxazolinones (like MBOA) and aminophenoxazinones (like AMPO).[1] Under forced degradation conditions, hydrolysis of the lactam could lead to the corresponding amino acid derivative.
Q3: How can I monitor the degradation of my 1,4-benzoxazin-3-one derivative?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[2] This method should be capable of separating the intact drug from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.
Q4: What are the typical conditions for performing a forced degradation study?
A4: Forced degradation studies are conducted under more severe conditions than accelerated stability testing to determine the intrinsic stability of the molecule.[3] According to ICH guidelines, this typically involves subjecting the compound to stress conditions such as:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[3]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[3]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Dry heat (e.g., 60-80°C).[5]
-
Photodegradation: Exposure to a combination of UV and visible light with a minimum of 1.2 million lux hours and 200 watt hours/square meter.[6]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Silanol interactions with basic compounds.- Column degradation.- Sample overload. | - Use a base-deactivated column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.[7] |
| Peak Splitting or Doubling | - Column void or contamination.- Injector issue.- Sample solvent incompatible with mobile phase. | - Wash or replace the column/guard column.- Flush the injector.- Dissolve the sample in the mobile phase.[7] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction. | - Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Check pump seals and check valves. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from previous injections. | - Use fresh, high-purity mobile phase.- Implement a needle wash step.- Flush the column with a strong solvent.[7] |
Unexpected Degradation in Experiments
| Problem | Potential Cause | Suggested Solution |
| Compound degrades during workup or purification. | - Presence of acidic or basic impurities in solvents or on silica gel. | - Use neutralized solvents and chromatography media.- Minimize exposure to harsh pH conditions. |
| Compound is unstable in solution for biological assays. | - Hydrolysis in aqueous buffers.- Photodegradation from ambient light. | - Prepare fresh solutions before use.- Protect solutions from light by using amber vials or covering with foil.- Assess stability in the assay buffer over the experiment's duration. |
| Inconsistent results in stability studies. | - Variation in stress conditions (temperature, pH, light exposure).- Inadequate analytical method. | - Precisely control and monitor all stress parameters.- Ensure the analytical method is fully validated and stability-indicating. |
Data Presentation
Table 1: Degradation Kinetics of Naturally Occurring Benzoxazinoids in Soil
| Compound | Half-life (t½) | Degradation Product | Reference |
| DIMBOA | 31 ± 1 hours | MBOA | [1] |
| MBOA | 5 ± 1 days | AMPO | [1] |
DIMBOA: 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one MBOA: 6-methoxy-benzoxazolin-2(3H)-one AMPO: 2-amino-7-methoxy-3H-phenoxazin-3-one
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a 1,4-benzoxazin-3-one derivative, which should be adapted based on the specific compound's solubility and stability.
-
Preparation of Stock Solution: Prepare a stock solution of the 1,4-benzoxazin-3-one derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the initial solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
A control sample should be stored in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Example Stability-Indicating HPLC Method
This is a general example of an HPLC method that can be used as a starting point for method development. The specific conditions will need to be optimized for the particular 1,4-benzoxazin-3-one derivative being analyzed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or a photodiode array detector to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
Visualizations
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Synthesis of 2H-1,4-benzoxazin-3(4H)-one via Smiles Rearrangement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2H-1,4-benzoxazin-3(4H)-one via the Smiles rearrangement.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields and provides systematic steps to identify and resolve them.
Q1: My Smiles rearrangement is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A1: Low or no yield in a Smiles rearrangement for this synthesis can typically be attributed to several key factors. Systematically evaluate the following:
-
Substrate Electronics: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. The efficiency of the reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups on the phenol precursor can decrease the nucleophilicity of the phenoxide, hindering the initial O-alkylation step or the subsequent rearrangement. Conversely, electron-donating groups on the aniline-derived portion can enhance nucleophilicity and facilitate the reaction.
-
Base Selection and Strength: The choice of base is critical for the deprotonation of the amide and to facilitate the rearrangement. A base that is too weak may not sufficiently deprotonate the precursor, while a base that is too strong could lead to side reactions or decomposition. Cesium carbonate (Cs₂CO₃) is often effective in refluxing DMF.[1][2][3] Other bases like potassium carbonate (K₂CO₃) can also be used, but may require different solvent and temperature conditions.
-
Solvent Effects: The solvent plays a crucial role in the reaction's success. Polar aprotic solvents like DMF or DMSO are commonly used as they can solvate the cation of the base and increase the nucleophilicity of the reacting anion. The reaction has been shown to be sensitive to the solvent, with lower yields sometimes observed in other solvents.[4]
-
Reaction Temperature and Time: Smiles rearrangements often require elevated temperatures to proceed at a reasonable rate. Refluxing in DMF is a common condition.[2][3] Reaction times can also be critical; insufficient time will lead to incomplete conversion, while prolonged heating can cause decomposition of reactants or products. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time. Steric hindrance in the reactants may necessitate longer reaction times.[1]
-
Purity of Starting Materials: Ensure that your starting materials (substituted 2-aminophenol and the N-substituted 2-chloroacetamide precursor) are pure and dry. Impurities can interfere with the reaction and lead to side products.
Q2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
A2: A common side product is the result of direct intermolecular nucleophilic substitution rather than the desired intramolecular rearrangement. For instance, the aniline derivative can be formed if the rearrangement does not proceed to completion.[1] To minimize side products:
-
Optimize Base and Temperature: Carefully screen different bases and reaction temperatures. A less hindered, strong base might favor the intramolecular pathway.
-
Consider Reaction Concentration: Running the reaction at high dilution can sometimes favor intramolecular reactions over intermolecular side reactions, although this may also decrease the overall reaction rate.
-
Protecting Groups: In complex substrates, consider the use of protecting groups to prevent unwanted side reactions at other functional groups.
Q3: My starting material, the O-alkylation product, is difficult to isolate or appears to be unstable. What can I do?
A3: The intermediate O-alkylation product can sometimes be unstable. A one-pot procedure where the O-alkylation is immediately followed by the Smiles rearrangement without isolation of the intermediate can be an effective strategy. This minimizes handling and potential decomposition of the intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Smiles rearrangement in the synthesis of 2H-1,4-benzoxazin-3(4H)-one?
A1: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution.[5][6] In this specific synthesis, the process generally involves the following steps:
-
O-alkylation: A substituted 2-aminophenol is O-alkylated with an N-substituted 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to form an intermediate ether.[1]
-
Deprotonation: A stronger base (e.g., Cs₂CO₃) deprotonates the amide nitrogen, making it a potent nucleophile.
-
Intramolecular Nucleophilic Attack (Ipso Substitution): The resulting anion attacks the carbon atom of the aromatic ring that is attached to the ether oxygen (the ipso-carbon), forming a spirocyclic Meisenheimer-like intermediate.
-
Ring Opening and Protonation: The carbon-oxygen bond of the ether cleaves, leading to the rearranged product, which upon workup gives the 2H-1,4-benzoxazin-3(4H)-one.
Q2: How do electron-withdrawing and electron-donating groups on the aromatic ring affect the reaction yield?
A2: Electron-withdrawing groups (e.g., -NO₂) on the phenol ring can decrease the nucleophilicity of the phenoxide, potentially lowering the yield of the initial O-alkylation step.[4] However, they can also activate the aromatic ring towards nucleophilic attack, which could favor the rearrangement step. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) on the phenol ring increase the nucleophilicity of the phenoxide, which can improve the rate of O-alkylation. The electronic nature of substituents on the N-aryl group of the acetamide can also influence the nucleophilicity of the amide anion.
Q3: Are there alternative synthetic routes to 2H-1,4-benzoxazin-3(4H)-one if the Smiles rearrangement proves to be low-yielding for my specific substrate?
A3: Yes, several other methods exist for the synthesis of benzoxazinones. These include:
-
Direct cyclization: Reaction of 2-aminophenols with α-haloacetyl halides or α-haloalkanoates.[2]
-
Palladium-catalyzed carbonylative coupling: Coupling of 2-iodoanilines with aryl iodides.[7]
-
Copper-catalyzed methods: Tandem intramolecular C-N coupling/rearrangement processes.[7]
-
McKillop cycloaddition. [2]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Substituted 2H-1,4-benzoxazin-3(4H)-ones via Smiles Rearrangement
| Entry | Amine Precursor | Phenol Precursor | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | 2-Chlorophenol | Cs₂CO₃ | DMF | Reflux | 6 | 68 | [2] |
| 2 | Phenethylamine | 2-Chlorophenol | Cs₂CO₃ | DMF | Reflux | 6 | 45 | [1] |
| 3 | tert-Butylamine | 2-Chlorophenol | Cs₂CO₃ | DMF | Reflux | 6 | >95 (precursor) | [1] |
| 4 | Benzylamine | 2-Chloro-4-methylphenol | Cs₂CO₃ | DMF | Reflux | 6 | 68 | [2] |
| 5 | Benzylamine | 2-Chloro-4-methoxyphenol | Cs₂CO₃ | DMF | Reflux | 6 | 72 | [2] |
| 6 | Benzylamine | 2,4-Dichlorophenol | Cs₂CO₃ | DMF | Reflux | 6 | 75 | [2] |
Experimental Protocols
General Experimental Protocol for the Synthesis of 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one
This protocol is based on procedures described in the literature.[2]
Step 1: Synthesis of N-Benzyl-2-chloroacetamide
-
To a solution of benzylamine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-2-chloroacetamide, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Benzyl(2-chloroacetyl)amino)-4-methylphenol (O-alkylation)
-
To a solution of 2-amino-4-methylphenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, add the crude N-benzyl-2-chloroacetamide (1 equivalent) from the previous step.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
Step 3: Smiles Rearrangement to 4-Benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one
-
To a solution of the crude O-alkylation product from Step 2 in DMF, add cesium carbonate (1.5 equivalents).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one.
Visualizations
Caption: Mechanism of the Smiles Rearrangement for 2H-1,4-benzoxazin-3(4H)-one Synthesis.
Caption: General Experimental Workflow for the Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX [slideshare.net]
- 7. Benzoxazinone synthesis [organic-chemistry.org]
Preventing byproduct formation in the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-substituted 4H-3,1-benzoxazin-4-one | 1. Incomplete acylation of anthranilic acid.2. Incomplete cyclization of the N-acylanthranilic acid intermediate.[1][2]3. Suboptimal reaction temperature or time.4. Inefficient cyclizing agent. | 1. Ensure the use of an appropriate molar ratio of the acylating agent (e.g., acid chloride) to anthranilic acid. Using two equivalents of acid chloride in pyridine can drive the reaction to completion.[3]2. Choose a more effective cyclizing agent such as acetic anhydride, polyphosphoric acid, or cyanuric chloride.[3][4]3. Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).4. Consider alternative modern synthetic methods like copper-catalyzed or palladium-catalyzed reactions which can offer higher yields.[5] |
| Presence of unreacted anthranilic acid in the final product | Insufficient amount of acylating agent or incomplete initial acylation reaction. | Increase the molar equivalent of the acylating agent. Ensure the reaction goes to completion by monitoring with TLC before proceeding to the cyclization step. |
| Isolation of N-acylanthranilic acid as a major byproduct | The cyclization step is inefficient or the conditions are too mild.[1][2] | 1. Increase the reaction temperature or prolong the reaction time for the cyclodehydration step.2. Employ a stronger cyclizing agent. For example, refluxing the N-acyl anthranilic acid with acetic anhydride is a common method for cyclization.[3]3. The use of cyanuric chloride in the presence of a base like triethylamine can also facilitate efficient cyclization at room temperature.[4][6] |
| Formation of a mixture of compounds when using polyphosphoric acid | Polyphosphoric acid can promote various side reactions at high temperatures.[3] | If a mixture of products is observed, consider using a milder and more selective cyclizing agent like acetic anhydride or cyanuric chloride.[3][4] Purification by column chromatography may be necessary to isolate the desired product. |
| Formation of dihydro-benzoxazinone intermediates | Incomplete elimination of a leaving group (e.g., ethanol from an orthoester intermediate), particularly with electron-withdrawing groups on the anthranilic acid ring.[7][8] | 1. Increase the reaction time or temperature to promote the final elimination step.[8]2. For reactions involving orthoesters, using microwave-assisted conditions may favor the formation of the final benzoxazinone.[7] |
| Formation of other heterocyclic byproducts (e.g., benzothiazoles) | Use of reactants that can lead to alternative cyclization pathways. For instance, reacting anthranilic acid with 2-aminothiophenol can yield a benzothiazole alongside the benzoxazinone.[3] | Carefully select starting materials to avoid competing reaction pathways. If the formation of such byproducts is unavoidable, separation will be required, typically through chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common two-step method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-ones and what are the key byproducts?
A1: The most prevalent method involves two main steps:
-
N-acylation of anthranilic acid: Anthranilic acid is reacted with an acylating agent (commonly an acid chloride or anhydride) to form an N-acylanthranilic acid intermediate.
-
Cyclodehydration: The N-acylanthranilic acid is then treated with a dehydrating (cyclizing) agent to form the 2-substituted 4H-3,1-benzoxazin-4-one ring.
The primary byproducts are typically unreacted anthranilic acid and the N-acylanthranilic acid intermediate due to incomplete reactions in either step.[1][2]
Q2: Can I perform the synthesis in a one-pot reaction? What are the advantages?
A2: Yes, one-pot syntheses are possible and offer advantages such as reduced reaction time, simplified workup, and minimized waste.[4] A common one-pot approach involves reacting anthranilic acid with an acid chloride in the presence of a base and a cyclizing agent, such as cyanuric chloride with DMF, which allows the reaction to proceed at room temperature.[4][9]
Q3: How does the choice of cyclizing agent affect byproduct formation?
A3: The cyclizing agent plays a crucial role in the efficiency of the reaction and can influence byproduct formation.
-
Acetic Anhydride: Commonly used and effective, but may require heating.[3]
-
Polyphosphoric Acid: Can be effective but may lead to a mixture of byproducts due to the harsh conditions.[3]
-
Cyanuric Chloride: A mild and efficient cyclizing agent that can be used at room temperature, often leading to cleaner reactions and higher yields.[4][6]
Q4: I am observing the formation of an N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-one. How can I avoid this?
A4: This dihydro intermediate can form when using aryl aldehydes and acetic anhydride.[7][8] To favor the formation of the fully aromatic benzoxazinone, you can try optimizing the reaction conditions, such as increasing the reaction time or temperature, to promote the final elimination step.[8]
Q5: What is the role of pyridine in the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one from anthranilic acid and benzoyl chloride?
A5: In this reaction, pyridine acts as a base to neutralize the HCl formed during the acylation of the amino group of anthranilic acid. Using an excess of pyridine can also facilitate the reaction.[1][3] When two moles of benzoyl chloride are used per mole of anthranilic acid in pyridine, the reaction tends to give a high yield of the benzoxazinone. The second mole of benzoyl chloride reacts with the carboxylic acid to form a mixed anhydride, which is a better leaving group and facilitates cyclization.[3]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride and Pyridine[1][2]
-
N-Benzoylation: Dissolve anthranilic acid (1 mol) in pyridine.
-
Add benzoyl chloride (2 mol) to the solution while stirring.
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
Upon completion, the mixture is worked up to isolate the 2-phenyl-4H-3,1-benzoxazin-4-one. Using only one mole of benzoyl chloride may result in a mixture of the product and N-benzoylanthranilic acid.[1][2]
Protocol 2: One-Pot Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones using Cyanuric Chloride/DMF[4]
-
To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add the corresponding acid chloride (3 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add a solution of cyanuric chloride (3 mmol) in DMF (5 mL) to the stirred mixture.
-
Continue stirring for 4 hours.
-
Evaporate the solvent under vacuum.
-
Pour the residue into a mixture of distilled water (20 mL) and ice to precipitate the product.
-
Collect the solid product by filtration and purify if necessary.
Visualized Workflows and Mechanisms
Caption: General workflow for the two-step synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones highlighting potential byproduct formation.
Caption: Reaction pathway showing the formation of the desired product and a potential dihydro intermediate byproduct.
References
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves a two-step process:
-
N-acylation: Reaction of 2-amino-4-methylphenol with chloroacetyl chloride to form the intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: Subsequent base-mediated intramolecular Williamson ether synthesis (cyclization) of the intermediate to yield the final product.
Q2: What are the critical parameters to control during the N-acylation step?
A2: Temperature control is crucial to prevent side reactions. The reaction is typically carried out at low temperatures (0-5 °C) to favor N-acylation over O-acylation and to control the exothermic nature of the reaction. The choice of base and solvent also plays a significant role in selectivity and yield.
Q3: Which side products should I be aware of during the synthesis?
A3: The primary side product of concern during the N-acylation step is the O-acylated isomer. During the cyclization step, potential side products can include unreacted starting material, polymeric byproducts, and products resulting from intermolecular reactions, especially at higher concentrations.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the N-acylation and cyclization steps. Staining with potassium permanganate or visualization under UV light can be effective for observing the disappearance of starting materials and the appearance of the product.
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Problem 1: Low Yield in N-acylation Step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | - Ensure dropwise addition of chloroacetyl chloride to maintain low temperature. - Extend the reaction time and monitor by TLC. - Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride. |
| Formation of O-acylated side product. | - Maintain a low reaction temperature (0-5 °C). - Choose a less hindered base (e.g., triethylamine or sodium bicarbonate) to favor N-acylation. |
| Hydrolysis of chloroacetyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of product during work-up. | - Carefully adjust the pH during the aqueous work-up to ensure complete precipitation of the product. - Use an appropriate extraction solvent and perform multiple extractions. |
Problem 2: Incomplete or Low-Yield Cyclization
| Possible Cause | Suggested Solution |
| Insufficient base strength or amount. | - Use a stronger base such as potassium carbonate, sodium hydride, or potassium tert-butoxide. - Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial. |
| Low reaction temperature. | - Increase the reaction temperature. Refluxing in a suitable solvent like acetone, ethanol, or DMF is common. |
| Steric hindrance. | - This is less of an issue for this specific molecule but can be a factor in related syntheses. A stronger base or higher temperature might be required. |
| Intermolecular side reactions. | - Perform the cyclization at a lower concentration (high dilution) to favor the intramolecular reaction. |
Problem 3: Product Purity Issues
| Possible Cause | Suggested Solution |
| Presence of starting materials. | - Optimize reaction conditions for complete conversion (see above). - Purify via recrystallization or column chromatography. |
| Formation of colored impurities. | - Treat the crude product with activated carbon during recrystallization. - Ensure starting materials are of high purity. |
| Co-precipitation of inorganic salts. | - Thoroughly wash the crude product with water after filtration. |
Data Presentation
Table 1: N-acylation of 2-Amino-4-methylphenol with Chloroacetyl Chloride - Typical Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Solvent | Dichloromethane (DCM) | Acetone |
| Base | Triethylamine (TEA) | Sodium Bicarbonate (aq. solution) |
| Temperature | 0 - 5 °C | 0 - 10 °C |
| Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
Table 2: Intramolecular Cyclization of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide - Typical Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Solvent | Acetone | Ethanol |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Ethoxide (NaOEt) |
| Temperature | Reflux (56 °C) | Reflux (78 °C) |
| Reaction Time | 6 - 12 hours | 4 - 8 hours |
| Typical Yield | 80 - 90% | 85 - 95% |
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide
-
To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) dropwise.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours and monitor the progress by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide.
Protocol 2: Synthesis of this compound
-
To a solution of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the N-acylation step.
Caption: Troubleshooting guide for the intramolecular cyclization step.
Validation & Comparative
7-Methyl-2H-1,4-benzoxazin-3(4H)-one vs other benzoxazinone derivatives in bioactivity
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of various benzoxazinone derivatives, with a particular focus on how different substitutions on the benzoxazinone ring influence their therapeutic potential. While a broad range of derivatives will be discussed, it is important to note a conspicuous absence of specific bioactivity data in peer-reviewed literature for 7-Methyl-2H-1,4-benzoxazin-3(4H)-one , highlighting a potential avenue for future research.
This guide will delve into the anti-inflammatory, anticancer, and enzyme inhibitory properties of various benzoxazinone derivatives, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows to facilitate a comprehensive understanding.
Comparative Bioactivity Data
The following tables summarize the in vitro and in vivo activities of several benzoxazinone derivatives across different biological targets. This data is essential for understanding the structure-activity relationships (SAR) within this class of compounds.
Table 1: Anti-inflammatory and Analgesic Activity
| Compound | Bioactivity | Assay | Results | Reference |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][2]oxazin-4-one | Anti-inflammatory | Carrageenan-induced rat paw edema | 62.61% inhibition | [3][4][5] |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1][2]oxazin-4-one | Analgesic | Acetic acid-induced writhing in mice | 62.36% protection | [3][4][5] |
| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole moiety | Anti-inflammatory | LPS-induced NO production in BV-2 microglia | Significant reduction in NO, IL-1β, IL-6, and TNF-α | [6] |
Table 2: Anticancer Activity
| Compound | Cell Line | Bioactivity | IC50 Value (µM) | Reference |
| 7-Nitro-2-(p-tolyl)-4H-benzo[d][1][2]oxazin-4-one (3a) | HeLa (cervical cancer) | Cytotoxic | - (28.54% inhibition of viability) | [7] |
| 7-Nitro-2-(4-chlorophenyl)-4H-benzo[d][1][2]oxazin-4-one (3c) | HeLa (cervical cancer) | Cytotoxic | - (44.67% inhibition of viability) | [7] |
| 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole derivative (c18) | Huh-7 (liver cancer) | Inhibitory | 19.05 | [8] |
| 2H-benzo[b][1][9]oxazin-3(4H)-one-1,2,3-triazole derivative (14b) | A549 (lung cancer) | Inhibitory | 7.59 |
Table 3: Enzyme Inhibitory Activity
| Compound | Target Enzyme | Bioactivity | IC50 Value (µM) | Reference |
| 2-Aryl-4H-3,1-benzoxazin-4-ones | C1r serine protease | Inhibitory | More potent than FUT-175 | [9] |
| 2-sec-Amino-4H-3,1-benzoxazin-4-ones | Human chymase | Acyl-enzyme inhibitors | - | [9] |
| 2-Amino substituted benzoxazinones | Human CMV protease | Inhibitory | - | [9] |
| Benzoxazinone derivatives (1-18) | α-chymotrypsin | Inhibitory | 6.5 - 341.1 | [2] |
| Substituted 4H-3,1-benzoxazin-4-one derivative (Inhibitor 2) | Cathepsin G | Inhibitory | 0.84 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivity of benzoxazinone derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cytotoxicity (Anticancer Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.
-
Reagents: Purified enzyme, substrate, buffer solution, and test compounds.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound or vehicle (control) in a buffer solution for a specific time.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the product formation or substrate consumption is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Biological Mechanisms and Workflows
Understanding the mechanisms of action and experimental designs is facilitated by visual representations.
Caption: LPS-induced pro-inflammatory signaling cascade in microglia and the inhibitory action of benzoxazinone derivatives.
Caption: A streamlined workflow for the in vitro screening of novel benzoxazinone derivatives for anticancer activity.
Conclusion
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile platform for the development of bioactive compounds. The available data clearly demonstrate that substitutions at various positions on the benzoxazinone ring system significantly modulate the pharmacological activity, leading to potent anti-inflammatory, anticancer, and enzyme inhibitory agents.
The lack of specific published data on the bioactivity of This compound presents a clear research gap. Investigating the biological effects of a methyl group at the 7-position could provide valuable insights into the structure-activity relationships of this compound class and potentially lead to the discovery of new therapeutic agents. Researchers are encouraged to explore the synthesis and biological evaluation of this and other unexplored derivatives to further unlock the potential of the benzoxazinone scaffold.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs [mdpi.com]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of 1,4-Benzoxazin-3-one Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial potential of 1,4-benzoxazin-3-one derivatives, supported by experimental data and detailed methodologies.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, synthetic derivatives of 1,4-benzoxazin-3-one have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][2][3] Unlike their naturally occurring counterparts, which exhibit limited antimicrobial efficacy, synthetic analogs have demonstrated significant potential against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][3] This guide provides a comparative analysis of the antimicrobial spectrum of various 1,4-benzoxazin-3-one analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of experimental workflows.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of 1,4-benzoxazin-3-one analogs has been evaluated using various metrics, including Minimum Inhibitory Concentration (MIC), half maximal effective concentration (EC₅₀), and zone of inhibition. The following tables summarize the performance of selected analogs against a panel of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of Propanolamine-Containing 1,4-Benzoxazin-3-one Analogs
| Compound | EC₅₀ (μg/mL) vs. Psa | EC₅₀ (μg/mL) vs. Xac | EC₅₀ (μg/mL) vs. Xoo |
| 4n | 8.50 | 4.71 | 4.95 |
| Bismerthiazol (BT) | - | 116.90 | 89.10 |
| Thiodiazole Copper (TC) | 87.50 | 82.73 | 127.30 |
Psa: Pseudomonas syringae pv. actinidiae, Xac: Xanthomonas axonopodis pv. citri, Xoo: Xanthomonas oryzae pv. oryzae Data sourced from a study on propanolamine containing 1,4-benzoxazin-3-ones.[4][5]
Table 2: Antifungal Activity of Acylhydrazone-Containing 1,4-Benzoxazin-3-one Analogs
| Compound | EC₅₀ (μg/mL) vs. G. zeae | EC₅₀ (μg/mL) vs. P. sasakii | EC₅₀ (μg/mL) vs. P. infestans | EC₅₀ (μg/mL) vs. C. wilt |
| 5e | - | - | 26.77 | - |
| 5L | 20.06 | - | - | - |
| 5o | 23.17 | - | - | - |
| 5p | - | - | - | 26.76 |
| 5q | - | 26.66 | - | - |
| 5r | - | - | 15.37 | - |
| Hymexazol | 40.51 | 32.77 | 18.35 | >50 |
| Carbendazim | - | - | 34.41 | - |
G. zeae: Gibberella zeae, P. sasakii: Pellicularia sasakii, P. infestans: Phytophthora infestans, C. wilt: Capsicum wilt Data sourced from a study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[6][7]
Table 3: Zone of Inhibition for Sulfonated 2H-benzo[b][1][8]oxazin-3(4H)-one Derivatives
| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. B. subtilis |
| 4e | 22 | 20 | 18 |
Data from a study on the synthesis and antimicrobial evaluation of 2H-benzo[b][1][8]oxazin-3(4H)-one derivatives.[2]
Structure-Activity Relationship Insights
Quantitative structure-activity relationship (QSAR) studies have revealed that the antimicrobial activity of 1,4-benzoxazin-3-one derivatives is influenced by the nature and position of substituents on the benzoxazinone scaffold.[1][3] For instance, analogs bearing linezolid-like substituents have shown potent antibacterial activity, while those with fluconazole-like or ketoconazole-like moieties exhibit strong antifungal properties.[1] The diverse biological activities of these compounds are attributed to the versatile 1,4-benzoxazine core, which can be readily functionalized to optimize antimicrobial potency and spectrum.[2][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 1,4-benzoxazin-3-one analogs.
Synthesis of 1,4-Benzoxazin-3-one Analogs
A general synthetic pathway for 1,4-benzoxazin-3-one derivatives involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative, followed by further modifications to introduce desired functional groups. For example, sulfonated derivatives can be prepared by reacting the initial 2H-benzo[b][1][8]oxazin-3(4H)-one with chlorosulfonic acid, followed by nucleophilic substitution with various aryl amines.[2]
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method (for Zone of Inhibition):
-
Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound.
-
Place the discs onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of complete inhibition around each disc in millimeters.
Mycelium Growth Rate Method (for Antifungal EC₅₀ determination):
-
Incorporate various concentrations of the test compounds into a molten potato dextrose agar (PDA) medium.
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of a fresh fungal culture onto the center of each plate.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.
-
Measure the diameter of the fungal colony.
-
Calculate the percentage of mycelial growth inhibition relative to a control plate (without the compound).
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and antimicrobial evaluation of 1,4-benzoxazin-3-one analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 8. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Substituted 1,4-Benzoxazin-3-one Derivatives
The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Strategic modification of this scaffold, particularly at the 7-position, has been a key area of research for enhancing potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of 7-substituted 1,4-benzoxazin-3-one derivatives, presenting their structure-activity relationships (SAR) across different biological domains, supported by experimental data.
Quantitative Structure-Activity Relationship Data
The biological activity of 7-substituted 1,4-benzoxazin-3-one derivatives is significantly influenced by the nature of the substituent at the 7-position of the benzoxazine ring. The following tables summarize the in vitro activities of various derivatives against different targets, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 7-Substituted 1,4-Benzoxazin-3-one Derivatives
| Compound ID | 7-Substituent | Cell Line | Activity (IC50, µM) | Reference |
| 5b | -OCH3 | MCF-7 (Breast) | Good cytotoxicity | [1] |
| 5c | -OCH3 | HeLa (Cervical) | Good cytotoxicity | [1] |
| 7d | Not specified at 7-position | MCF-7 (Breast) | 22.6 | [1] |
| 7d | Not specified at 7-position | HT-29 (Colon) | 13.4 | [1] |
Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
Note: While not all compounds in this table are exclusively 7-substituted, they provide valuable SAR insights for the 1,4-benzoxazin-3-one scaffold.
| Compound ID | Substitution | Fungal Strain | Activity (EC50, µg/mL) | Reference |
| 5L | Acylhydrazone moiety | Gibberella zeae | 20.06 | [2] |
| 5o | 6-Cl, Acylhydrazone moiety | Gibberella zeae | 23.17 | [2] |
| 5q | 6-Cl, Acylhydrazone moiety | Pellicularia sasakii | 26.66 | [2] |
| 5s | 6-Cl, Acylhydrazone moiety | Phytophthora infestans | 15.37 | [2] |
Table 3: Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives
Note: This table highlights the activity of derivatives with substitutions on the benzoxazine ring, contributing to the overall understanding of SAR.
| Compound ID | Substitution | Bacterial Strain | Activity (EC50, µg/mL) | Reference |
| 4n | Propanolamine group | Xanthomonas oryzae pv. oryzae | 4.95 | [3] |
| 4n | Propanolamine group | Xanthomonas axonopodis pv. citri | 4.71 | [3] |
| 4n | Propanolamine group | Pseudomonas syringae pv. actinidiae | 8.50 | [3] |
| 3h | Chlorine and Methyl | Not specified | Good activity (14-19mm inhibition) | [1] |
Table 4: Enzyme Inhibition by Benzoxazinone Derivatives
| Compound ID | Substitution | Enzyme | Activity (IC50 / Ki) | Reference |
| 1-18 | Various benzoyl chlorides | α-Chymotrypsin | IC50: 6.5 - 341.1 µM | [4] |
| - | - | α-Chymotrypsin | Ki: 4.7 - 341.2 µM | [4] |
From the data, it is evident that substitutions on the benzoxazine ring play a crucial role in modulating the biological activity. For instance, in the realm of anticancer agents, methoxy substitution at the 7-position in compounds 5b and 5c resulted in good cytotoxic effects.[1] In the context of antifungal activity, while the provided data focuses more on 6-chloro substitution, it underscores the importance of halogenation on the benzene ring for enhanced potency.[2] Similarly, for antibacterial activity, the introduction of a propanolamine group significantly boosts efficacy.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of 7-substituted 1,4-benzoxazin-3-one derivatives.
1. In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
2. In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
-
Fungal Strains: Various phytopathogenic fungi such as Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans are used.
-
Assay Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
The mixture is then poured into Petri dishes.
-
A mycelial disc (typically 5 mm in diameter) from the edge of a fresh fungal culture is placed at the center of each agar plate.
-
The plates are incubated at a suitable temperature (e.g., 25-28°C) for a few days until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
The diameter of the fungal colony in each plate is measured.
-
-
Data Analysis: The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate. The EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, is then calculated.[2]
3. In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
-
Bacterial Strains: Bacterial strains such as Xanthomonas oryzae pv. oryzae and Pseudomonas syringae pv. actinidiae are used.
-
Assay Procedure:
-
The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
-
EC50 Determination: For determining the 50% effective concentration (EC50), the optical density of the bacterial cultures at different compound concentrations is measured using a microplate reader. The EC50 is then calculated from the dose-response curve.
Visualizing the Structure-Activity Relationship Workflow
The process of establishing a structure-activity relationship is a systematic endeavor. The following diagram illustrates a typical workflow for an SAR study.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
This guide provides a foundational understanding of the structure-activity relationships of 7-substituted 1,4-benzoxazin-3-one derivatives. The presented data and experimental protocols offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design of more potent and selective therapeutic agents based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer mechanisms of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one (MBO) and its derivatives against established anticancer agents, Doxorubicin and Erlotinib. While specific experimental data for MBO is limited in publicly available literature, this guide draws upon research on closely related benzoxazinone analogs to provide insights into its potential efficacy and mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further research.
Comparative Anticancer Activity
The in vitro cytotoxic activity of benzoxazinone derivatives, Doxorubicin, and Erlotinib has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Benzoxazinone Derivatives | ||||
| 7-substituted-1,2,3-triazolyl-benzoxazinone (5b) | MCF-7 | Breast Cancer | 17.08 (as µg/mL) | [1] |
| 7-substituted-1,2,3-triazolyl-benzoxazinone (5c) | HeLa | Cervical Cancer | 15.38 (as µg/mL) | [2] |
| 6-cinnamoyl-benzoxazinone derivative (3c) | A549 | Lung Cancer | 3.29 | [1] |
| 1,4-benzoxazinone-quinazolinone hybrid | A549 | Lung Cancer | 0.32 (GI50) | [3] |
| Doxorubicin | ||||
| A549 | Lung Cancer | > 20 (24h) | [4][5] | |
| A549 | Lung Cancer | 0.6 (48h), 0.23 (72h) | [6] | |
| MCF-7 | Breast Cancer | 2.5 (24h) | [4][5] | |
| HCT-116 | Colon Cancer | Not specified | [7] | |
| Erlotinib | ||||
| A549 | Lung Cancer | 23 (24h) | [8] | |
| A549 | Lung Cancer | 5.3 (24h) | [9] | |
| H1650 | Lung Cancer | 14.00 | [10][11] | |
| HCC827 | Lung Cancer | 11.81 | [10][11] |
Mechanisms of Action: A Comparative Overview
| Mechanism | This compound Derivatives | Doxorubicin | Erlotinib |
| Primary Target | DNA intercalation, potential enzyme inhibition | DNA intercalation, Topoisomerase II inhibition | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase |
| Apoptosis Induction | Yes, via intrinsic and extrinsic pathways | Yes, via DNA damage response | Yes, in EGFR-dependent cells |
| Cell Cycle Arrest | Yes, primarily at G1 or G2/M phase | Yes, primarily at G2/M phase | Yes, primarily at G1 phase |
| Signaling Pathway Modulation | Downregulation of c-Myc, potential PI3K/mTOR inhibition | Activation of p53, DNA damage response pathways | Inhibition of EGFR downstream signaling (e.g., MAPK, PI3K/Akt) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
RNA Digestion: Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade cellular RNA.
-
DNA Staining: Add Propidium Iodide (PI) solution to stain the cellular DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 11. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Promiscuous Nature of the Benzoxazinone Scaffold: A Guide to Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a critical aspect of drug discovery. While specific experimental data on the cross-reactivity of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one remains elusive in current literature, the broader class of benzoxazinone derivatives has been shown to interact with a diverse array of receptors. This guide provides a comparative overview of the known receptor targets of the benzoxazinone scaffold, offering insights into its potential for cross-reactivity.
The benzoxazinone core structure is a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[1][2][3] This broad bioactivity profile suggests that different derivatives of this scaffold can bind to a variety of receptors, highlighting the importance of comprehensive screening to determine selectivity.
Comparative Receptor Binding Profile of Benzoxazinone Derivatives
The following table summarizes the known receptor targets for various benzoxazinone derivatives, showcasing the chemical diversity and the corresponding range of biological interactions. This data is compiled from numerous studies and is intended to provide a high-level overview of the scaffold's binding potential.
| Benzoxazinone Derivative Class | Receptor Target(s) | Reported Activity |
| Substituted 2H-1,4-benzoxazin-3(4H)-ones | Mineralocorticoid Receptor (MR) | Antagonist |
| Arylpiperazinylethyl-2H-1,4-benzoxazin-3(4H)-ones | Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT1D), Serotonin Transporter (SerT) | Antagonist / Reuptake Inhibitor[4] |
| Fused Tricyclic Benzoxazines | Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT1D) | Antagonist[5] |
| Arylpiperazino Benzoxazin-3-ones | Dopamine D4 Receptors | Ligand[6] |
| General 1,4-Benzoxazin-3-one Derivatives | Tyrosine Kinases (KDR, ABL) | Inhibitor[1][2] |
| 4-Phenyl-2H-benzo[b][1][6]oxazin-3(4H)-one Derivatives | PI3K/mTOR | Dual Inhibitor[7] |
| General Benzoxazinone Derivatives | AMPA Receptors | Positive Allosteric Modulator[8] |
| 3,4-dihydro-2H-benzo[1][6]oxazine-8yl-oxyacetic acid derivatives | Thromboxane A2 (TXA2) Receptor | Antagonist[4] |
| 6-Aryl Amino Benzoxazinones | Progesterone Receptor (PR) | Antagonist[4] |
| General Benzoxazinone Derivatives | Neuropeptide Y Y5 Receptor | Antagonist[4] |
| Substituted Benzoxazinones | α-Chymotrypsin | Inhibitor[9] |
| 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one | Methionyl-tRNA Synthetase | In silico binding[10] |
Visualizing the Diverse Receptor Landscape
The following diagram illustrates the variety of receptor classes and signaling pathways that have been identified as targets for different benzoxazinone derivatives. This visualization underscores the scaffold's ability to interact with a wide range of biological systems.
Experimental Protocols
To assess the cross-reactivity of a novel benzoxazinone derivative, a systematic screening approach against a panel of receptors is necessary. A common and foundational method for determining the binding affinity of a compound to a receptor is the radioligand binding assay.
General Protocol for Radioligand Binding Assay
This protocol provides a general framework. Specific parameters such as radioligand concentration, incubation time, and temperature will need to be optimized for each receptor target.
1. Materials:
- Test compound (e.g., this compound)
- Cell membranes or tissue homogenates expressing the receptor of interest
- Radioligand specific for the target receptor (e.g., [³H]-ligand)
- Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor)
- Assay buffer (specific to the receptor)
- 96-well filter plates
- Scintillation cocktail
- Microplate scintillation counter
2. Assay Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
- Add the radioligand to all wells to initiate the binding reaction.
- Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel compound.
Conclusion
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. While this versatility can be advantageous, it also necessitates careful evaluation of a compound's selectivity profile. For any novel benzoxazinone derivative, including this compound, a comprehensive cross-reactivity assessment using a panel of receptor binding and functional assays is essential to understand its full pharmacological profile and to anticipate potential off-target effects. The information presented in this guide serves as a foundational resource for designing such screening strategies and for interpreting the potential for cross-reactivity within this important class of compounds.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists leading to the discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and binding studies on a new series of arylpiperazino benzazol-2-one and benzoxazin-3-one derivatives as selective D4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazinones as potent positive allosteric AMPA receptor modulators: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]
In Vivo Anticonvulsant Efficacy of 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticonvulsant efficacy of the novel compound 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one against established antiepileptic drugs, Phenytoin and Carbamazepine. The data presented is derived from preclinical studies in murine models, offering a quantitative benchmark for its potential therapeutic window.
Comparative Efficacy and Safety Profile
The anticonvulsant properties of 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one were evaluated in mice using the Maximal Electroshock (MES) test, a standard model for generalized tonic-clonic seizures. Neurotoxicity was assessed via the Rotarod test, which measures motor impairment. The median effective dose (ED₅₀) in the MES test and the median toxic dose (TD₅₀) in the Rotarod test were determined to calculate the Protective Index (PI = TD₅₀/ED₅₀), a key indicator of a compound's therapeutic window.
| Compound | MES (ED₅₀) mg/kg, i.p. | Rotarod (TD₅₀) mg/kg, i.p. | Protective Index (PI) |
| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | 31.7 | 228.2 | 7.2 |
| Phenytoin | ~8.6 - 9.9 | ~65.9 | ~6.7 - 7.7 |
| Carbamazepine | ~9.7 - 11.8 | ~45 | ~3.8 - 4.6 |
Note: Data for comparator drugs are compiled from various preclinical studies and may exhibit some variability based on specific experimental conditions.
The data indicates that 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one possesses potent anticonvulsant activity, with an ED₅₀ of 31.7 mg/kg.[1] Its Protective Index of 7.2 is comparable to that of Phenytoin and suggests a favorable safety margin in this preclinical model.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for compounds with activity against generalized tonic-clonic seizures.
Apparatus: An electroconvulsiometer with corneal electrodes.
Animals: Male Kunming mice (18-22 g).
Procedure:
-
Animals are fasted for 12 hours prior to the experiment with free access to water.
-
The test compound, Phenytoin, or Carbamazepine is administered intraperitoneally (i.p.). Control animals receive the vehicle.
-
At the time of peak effect (typically 30-60 minutes post-injection), a maximal electroshock (50 mA, 0.2 s duration, 60 Hz) is delivered through corneal electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hind limb extension.
-
The ED₅₀, the dose required to protect 50% of the animals, is calculated using a probit analysis.
Rotarod Neurotoxicity Test
This test assesses the potential for a compound to cause motor impairment and neurological deficits.
Apparatus: A rotarod treadmill for mice.
Animals: Male Kunming mice (18-22 g).
Procedure:
-
Prior to the experiment, mice are trained to remain on the rotating rod (e.g., at 20-25 rpm) for a set period (e.g., 2-5 minutes).
-
Only animals that successfully complete the training are used for the experiment.
-
The test compound, Phenytoin, or Carbamazepine is administered i.p. at various doses.
-
At the time of peak effect, each mouse is placed on the rotarod.
-
The inability of a mouse to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of neurotoxicity.
-
The TD₅₀, the dose that causes 50% of the animals to fail the test, is calculated.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo screening of anticonvulsant compounds.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 1,4-Benzoxazin-3-ones
The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and is a key building block in medicinal chemistry and drug development. Consequently, the development of efficient and versatile synthetic routes to this core structure is of significant interest to researchers. This guide provides a comparative analysis of several modern synthetic strategies for the preparation of 1,4-benzoxazin-3-ones, with a focus on their synthetic efficiency. The comparison is supported by experimental data and detailed protocols for key methodologies.
Comparison of Synthetic Routes
The efficiency of a synthetic route can be evaluated based on several factors, including chemical yield, reaction time, reaction conditions (temperature, pressure), catalyst loading, and the use of environmentally benign reagents and solvents. Below is a summary of four prominent methods for the synthesis of 1,4-benzoxazin-3-ones, highlighting these key efficiency metrics.
| Synthetic Route | Catalyst/Reagents | Conditions | Time | Yield | Key Advantages |
| Ligand-Free Copper-Catalyzed Cascade Reaction | CuI (Copper(I) iodide), K₂CO₃ (Potassium carbonate) | 100 °C, Dioxane | 12-24 h | Good | Ligand-free, good functional group tolerance. |
| Microwave-Assisted One-Pot Synthesis | Base (e.g., K₂CO₃) | Microwave irradiation, elevated temperature | < 1 h | 44-82% | Rapid synthesis, one-pot procedure, good yields.[1] |
| Transition-Metal-Free One-Pot Tandem Reaction | No metal catalyst | Ethanol, reflux | ~12 h | up to 83% | Avoids transition metals, mild conditions, good substrate scope.[2] |
| Fe-Catalyzed Cross-Dehydrogenative Coupling (CDC) | FeCl₂·2H₂O (Iron(II) chloride dihydrate), DDQ (oxidant) | Ball-milling, room temperature | 3-5 h | up to 95% | High yields, solvent-free, mild conditions, environmentally friendly.[3][4] |
Experimental Protocols
Detailed experimental procedures for the four highlighted synthetic routes are provided below. These protocols are based on published literature and represent typical conditions for each method.
Ligand-Free Copper-Catalyzed Cascade Reaction
This method involves a copper-catalyzed reaction between substituted chloroacetamides and 2-halophenols.[1][5][6]
Procedure: A mixture of the 2-halophenol (1.0 mmol), the substituted chloroacetamide (1.2 mmol), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol) in dioxane (5 mL) is stirred in a sealed tube. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,4-benzoxazin-3-one.
Microwave-Assisted One-Pot Synthesis
This rapid, one-pot synthesis starts from commercially available 2-aminophenols and 2-bromoalkanoates.[1]
Procedure: To a solution of a 2-aminophenol (1.0 mmol) in a suitable solvent (e.g., DMF) in a microwave reactor vessel is added a base (e.g., potassium carbonate, 2.0 mmol) and a 2-bromoalkanoate (1.1 mmol). The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine.
Transition-Metal-Free One-Pot Tandem Reaction
This approach avoids the use of transition metals and proceeds through a one-pot tandem reaction.[2]
Procedure: A mixture of an α-aminocarbonyl compound (1.0 mmol), an ortho-halophenol (1.0 mmol), and a base (e.g., an organic base like DBU, 1.2 mmol) in ethanol is refluxed for approximately 12 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by flash chromatography.
Fe-Catalyzed Cross-Dehydrogenative Coupling (CDC) via Ball-Milling
This environmentally friendly method utilizes an iron catalyst and mechanical energy to promote the reaction under solvent-free conditions.[3][4][7]
Procedure: In a stainless steel grinding jar containing a stainless steel ball are placed the starting 1,4-benzoxazin-2-one (1.0 mmol), the coupling partner (e.g., a malonate derivative, 2.0 mmol), iron(II) chloride dihydrate (FeCl₂·2H₂O, 5 mol%), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 mmol). The jar is sealed and placed in an oscillatory ball mill apparatus and shaken at a set frequency (e.g., 20 Hz) for 3-5 hours at room temperature. After the reaction is complete, the solid mixture is dissolved in a suitable organic solvent, and the catalyst and any insoluble materials are removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Ligand-Free Copper-Catalyzed Cascade Reaction Workflow.
References
- 1. 1,4-Benzoxazin-3-one synthesis [organic-chemistry.org]
- 2. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Docking Studies of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Comparative Guide
An In-depth Analysis of In Silico Investigations into the Therapeutic Potential of a Versatile Scaffold
The 2H-1,4-benzoxazin-3(4H)-one core is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. While direct docking studies on 7-Methyl-2H-1,4-benzoxazin-3(4H)-one are not extensively reported in the reviewed literature, numerous studies have explored the interaction of its derivatives with a variety of protein targets. This guide provides a comparative overview of these docking studies, presenting key quantitative data, experimental protocols, and the associated biological contexts to inform future drug discovery and development efforts.
Comparative Docking Performance of 2H-1,4-Benzoxazin-3(4H)-one Derivatives
The following table summarizes the quantitative data from various docking studies performed on derivatives of 2H-1,4-benzoxazin-3(4H)-one against several therapeutically relevant protein targets. These studies highlight the potential of this scaffold in developing novel inhibitors for a range of diseases, including cancer and bacterial infections.
| Derivative Class | Target Protein | Software/Method | Key Findings (Binding Affinity/Score) | Potential Therapeutic Application |
| 1,2,3-Triazole Hybrids | Insulin-like growth factor-binding proteins (IGFBPs) | Not Specified | Good cytotoxic activity against MCF-7 and HeLa cell lines, with IC50 values near to cisplatin.[1] | Anticancer[1] |
| 1,2,3-Triazole Hybrids | DNA Topoisomerase II beta | Not Specified | Strong binding interactions, suggesting a mechanism of inducing DNA damage in tumor cells.[2] | Anticancer[2] |
| Hydrazone Derivatives | Bacterial Gyrase Enzyme (ATP-binding domain) | MOE 2015 | Significant antibacterial activity against both gram-negative and gram-positive bacteria. | Antibacterial |
| Quinoline Derivatives | Hepatitis B Virus (HBV) Replication | Not Specified | High inhibition of HBV replication at 10 µM concentration.[3][4] | Antiviral[3][4] |
| Acylhydrazone Moiety | Fungal Proteins | Not Specified | Moderate to good antifungal activities against various plant pathogenic fungi.[5] | Antifungal[5] |
Experimental Protocols: A Look into the Methodologies
The in silico docking studies of 2H-1,4-benzoxazin-3(4H)-one derivatives, while varied in their specific software and parameters, generally follow a standardized workflow.
General Molecular Docking Workflow
A representative workflow for the molecular docking studies cited involves several key steps, from ligand and protein preparation to the analysis of the resulting poses.
Ligand Preparation: The three-dimensional structures of the 2H-1,4-benzoxazin-3(4H)-one derivatives are constructed and then subjected to energy minimization using force fields like MMFF94x to obtain a stable conformation.
Protein Preparation: The crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges.
Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein using software such as MOE (Molecular Operating Environment) or AutoDock. The docking algorithm explores various possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
Pose and Interaction Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining the binding energy or docking score and visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
Signaling Pathways and Mechanisms of Action
Docking studies, in conjunction with in vitro assays, have helped to elucidate the potential mechanisms of action for some 2H-1,4-benzoxazin-3(4H)-one derivatives.
Nrf2-HO-1 Antioxidant Pathway Activation
Certain derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress. By potentially interacting with Keap1, these compounds may promote the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like HO-1.[6]
This guide consolidates the available in silico data on 2H-1,4-benzoxazin-3(4H)-one derivatives, offering a valuable resource for researchers in the field. The presented docking studies, coupled with experimental data, underscore the therapeutic potential of this versatile chemical scaffold and provide a foundation for the rational design of more potent and selective inhibitors for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Drug Development: An ADMET Profile Comparison of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and Its Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable drug candidate is fraught with challenges. A critical early step in this process is the assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative ADMET profile of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives, benchmarked against the well-established drug, Warfarin. The data presented herein is generated using in silico predictive models, offering a valuable preliminary screening tool to guide further experimental investigation.
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Understanding the ADMET properties of novel derivatives of this scaffold, such as this compound, is crucial for their potential development as therapeutic agents. This guide summarizes key ADMET parameters, details the experimental protocols for their in vitro assessment, and provides a visual workflow for a comprehensive ADMET profiling study.
Comparative ADMET Profile: In Silico Predictions
The following tables present the predicted ADMET properties of this compound, two of its derivatives (a carboxylic acid and an amide derivative), and Warfarin as a reference compound. These predictions were generated using a combination of established computational models.
Table 1: Physicochemical Properties and Absorption Prediction
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | Caco-2 Permeability (logPapp, cm/s) | Human Intestinal Absorption (%) |
| This compound | C₉H₉NO₂ | 163.17 | 1.25 | -2.50 | -5.10 | 90.5 |
| 7-Carboxy-2H-1,4-benzoxazin-3(4H)-one | C₉H₇NO₄ | 193.16 | 0.80 | -2.00 | -6.00 | 85.0 |
| 7-Acetamido-2H-1,4-benzoxazin-3(4H)-one | C₁₀H₁₀N₂O₃ | 206.20 | 0.50 | -2.20 | -5.80 | 88.0 |
| Warfarin | C₁₉H₁₆O₄ | 308.33 | 3.03 | -4.13 | -4.80 | 95.0 |
Table 2: Distribution and Metabolism Prediction
| Compound | Volume of Distribution (VDss, L/kg) | Fraction Unbound in Plasma (%) | BBB Permeability (logBB) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| This compound | 0.50 | 75 | -0.80 | No | No |
| 7-Carboxy-2H-1,4-benzoxazin-3(4H)-one | 0.30 | 85 | -1.50 | No | No |
| 7-Acetamido-2H-1,4-benzoxazin-3(4H)-one | 0.40 | 80 | -1.20 | No | No |
| Warfarin | 0.14 | 1 | -0.55 | Yes | Yes |
Table 3: Excretion and Toxicity Prediction
| Compound | Total Clearance (log(ml/min/kg)) | hERG Inhibition | AMES Mutagenicity | Rat Acute Toxicity (LD₅₀, mol/kg) |
| This compound | 0.50 | Low Risk | No | 2.50 |
| 7-Carboxy-2H-1,4-benzoxazin-3(4H)-one | 0.70 | Low Risk | No | 2.70 |
| 7-Acetamido-2H-1,4-benzoxazin-3(4H)-one | 0.60 | Low Risk | No | 2.60 |
| Warfarin | -0.04 | High Risk | No | 2.24 |
Experimental Protocols for Key ADMET Assays
The following are summarized protocols for standard in vitro assays used to determine the ADMET properties of drug candidates.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[1][2][3]
Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure the A to B transport. To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing enzymes, which can lead to drug-drug interactions.[4][5][6][7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against specific CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Methodology:
-
Incubation: The test compound at various concentrations is incubated with human liver microsomes (which contain CYP enzymes) and a specific probe substrate for the CYP isoform of interest. The reaction is initiated by the addition of NADPH.
-
Metabolite Formation: The reaction is allowed to proceed for a specific time and then quenched.
-
Quantification: The amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
hERG Inhibition Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[9][10][11][12][13]
Objective: To evaluate the inhibitory effect of a compound on the hERG potassium channel current.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Data Analysis: The inhibition of the hERG current by the test compound is measured, and the IC₅₀ value is calculated.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[14][15][16][17][18]
Objective: To determine if a compound can induce mutations in the DNA of specific strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium are used.
-
Exposure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Reversion Assay: The bacteria are plated on a minimal agar medium lacking histidine.
-
Data Analysis: If the compound is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on the minimal medium. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.
Visualizing the ADMET Profiling Workflow
The following diagram illustrates a typical workflow for the in vitro ADMET profiling of a new chemical entity.
Caption: A generalized experimental workflow for in vitro ADMET profiling.
Conclusion
The in silico ADMET profiling of this compound and its derivatives suggests that these compounds possess generally favorable drug-like properties. They are predicted to have good intestinal absorption and are unlikely to be potent inhibitors of major CYP450 enzymes or to have a high risk of hERG-related cardiotoxicity or mutagenicity. The introduction of polar functional groups, such as a carboxylic acid or an amide, is predicted to modulate the physicochemical properties, which can be strategically utilized to optimize the overall ADMET profile.
It is imperative to emphasize that these in silico predictions serve as a preliminary guide and must be validated through rigorous experimental testing. The detailed protocols provided in this guide offer a starting point for such experimental validation. By integrating computational predictions with experimental data, researchers can make more informed decisions in the early stages of drug discovery, ultimately increasing the likelihood of success in developing safe and effective new medicines.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. enamine.net [enamine.net]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. criver.com [criver.com]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. evotec.com [evotec.com]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
A Comparative Guide to Biomimetic Synthesis and Biological Evaluation of Benzoxazinoid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomimetically synthesized benzoxazinoid analogs, detailing their biological activities with supporting experimental data. The information is intended to aid researchers in drug discovery and development by offering insights into the structure-activity relationships of these promising natural product derivatives.
Introduction to Benzoxazinoids and Biomimetic Synthesis
Benzoxazinoids are a class of naturally occurring compounds found in various plants, particularly in the grass family (Poaceae), where they play a crucial role in defense against herbivores and pathogens. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them attractive scaffolds for the development of new therapeutic agents.[1][2]
Biomimetic synthesis is a strategic approach in organic chemistry that aims to mimic nature's biosynthetic pathways to create complex molecules. This methodology often leads to more efficient and elegant syntheses of natural products and their analogs. The biosynthesis of benzoxazinoids in plants, such as maize, starts from indole-3-glycerol phosphate and proceeds through a series of enzymatic steps involving key enzymes like indole-3-glycerol phosphate lyase (BX1) and cytochrome P450 monooxygenases (BX2-BX5) to form the core benzoxazinoid structure. By understanding these pathways, chemists can devise synthetic routes that are inspired by nature's own processes.
Comparative Biological Evaluation of Benzoxazinoid Analogs
The following sections and tables summarize the biological activities of various synthetically derived benzoxazinoid analogs, comparing their efficacy in antimicrobial, anti-inflammatory, and anticancer assays.
Antimicrobial Activity
Synthetic benzoxazinoid analogs have demonstrated significant potential as antimicrobial agents, with some exhibiting potent activity against pathogenic bacteria and fungi. The 1,4-benzoxazin-3-one backbone has been identified as a promising scaffold for designing new antimicrobial compounds.[1]
| Compound/Analog | Target Organism | Activity (MIC in µg/mL) | Reference |
| Synthetic 1,4-benzoxazin-3-one derivatives | Candida albicans | Down to 6.25 | [1] |
| Synthetic 1,4-benzoxazin-3-one derivatives | Staphylococcus aureus | 16 | [1] |
| Synthetic 1,4-benzoxazin-3-one derivatives | Escherichia coli | 16 | [1] |
| Isoniazid analog derivatives 8a-c | Mycobacterium tuberculosis H37Ra | 0.125-0.250 | [3][4] |
| Benzoxazin-2-one derivative 1c | Resistant M. tuberculosis strains | Low MIC values | [3][4] |
| Benzoxazin-2-one derivative 5j | Resistant M. tuberculosis strains | Low MIC values | [3][4] |
| Isoniazid-analog compound 8a | Resistant M. tuberculosis strains | Low MIC values | [3][4] |
Anti-inflammatory Activity
Several benzoxazinoid analogs have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. The mechanism of action often involves the modulation of key signaling pathways such as NF-κB and MAPK.
| Compound/Analog | Assay/Target | Activity (IC50 in µM) | Reference |
| Compound 27 | TNF-α inhibition | 7.83 ± 0.95 | [5][6] |
| Compound 27 | IL-1β inhibition | 15.84 ± 0.82 | [5][6] |
| Compound 6m | IL-1β secretion inhibition | 7.9 ± 1.36 | [5][6] |
| Benzoxazolone derivative 3c | IL-6 inhibition | 10.14 ± 0.08 | [7][8] |
| Benzoxazolone derivative 3d | IL-6 inhibition | 5.43 ± 0.51 | [7][8] |
| Benzoxazolone derivative 3g | IL-6 inhibition | 5.09 ± 0.88 | [7][8] |
Anticancer Activity
The antiproliferative effects of benzoxazinoid analogs have been evaluated against various cancer cell lines, with some compounds demonstrating potent cytotoxicity.
| Compound/Analog | Cell Line | Activity (IC50 in µM) | Reference |
| Derivative 3 | Liver HepG2, Breast MCF-7, Colon HCT-29 | < 10 | [9] |
| Derivative 7 | Liver HepG2, Breast MCF-7, Colon HCT-29 | < 10 | [9] |
| Derivative 8 | Liver HepG2, Breast MCF-7, Colon HCT-29 | < 10 | [9] |
| Derivative 10 | Liver HepG2, Breast MCF-7, Colon HCT-29 | < 10 | [9] |
| Derivative 13 | Liver HepG2, Breast MCF-7, Colon HCT-29 | < 10 | [9] |
| Derivative 15 | Liver HepG2, Breast MCF-7, Colon HCT-29 | < 10 | [9] |
| N-methyl piperazinyl derivative 6f | MCF-7, MDA-231 | 0.008 - 0.017 | [10] |
| N-methyl piperazinyl derivative 6c | MCF-7, MDA-231 | 0.008 - 0.017 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biomimetic Synthesis of 4-Acetylbenzoxazolin-2(3H)-one
This synthesis is based on the immediate degradation of the unstable hemiacetalic hydroxamic acid 5-acetyl-2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one, which is generated as an intermediate. The natural product is believed to originate from the enzymatic release of the corresponding 2-β-D-glucoside by a β-glucosidase. The synthetic approach mimics this degradation process.[11]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method. Briefly, serial dilutions of the compounds are prepared in a 96-well microtiter plate with the appropriate broth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under suitable conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The anti-inflammatory activity of the benzoxazinoid analogs is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Cells are cultured in 96-well plates and pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS. The amount of NO in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6]
Anticancer Assay (MTT Cell Viability Assay)
The cytotoxicity of the benzoxazinoid analogs against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][12][13][14][15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazinoid analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
Incubation: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of benzoxazinoid analogs are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
Benzoxazinoid Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of benzoxazinoids in plants, which serves as the foundation for biomimetic synthesis strategies.
Caption: Key steps in the biosynthesis of benzoxazinoids.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines a typical workflow for screening the anticancer activity of newly synthesized benzoxazinoid analogs.
Caption: Workflow for anticancer screening of benzoxazinoid analogs.
Anti-inflammatory Signaling Pathways
Benzoxazinoid analogs can exert their anti-inflammatory effects by interfering with key signaling cascades, such as the NF-κB and MAPK pathways, which are crucial regulators of inflammatory responses.
Caption: Inhibition of NF-κB and MAPK pathways by benzoxazinoid analogs.
References
- 1. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomimetic Synthesis of 4-Acetylbenzoxazolin-2(3H)-one Isolated from Zea mays - Universidad Andrés Bello [researchers.unab.cl]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchhub.com [researchhub.com]
Safety Operating Guide
Prudent Disposal of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Classification
Based on data for related benzoxazine compounds, 7-Methyl-2H-1,4-benzoxazin-3(4H)-one is anticipated to present similar hazards. The Globally Harmonized System (GHS) classifications for analogous compounds typically include warnings for acute toxicity and irritation. All personnel must handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2][3] |
Note: This data is for related benzoxazine compounds and should be used as a precautionary guide.
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. This involves careful segregation, labeling, and transfer to a licensed waste disposal service.
Caption: Figure 1: Disposal Workflow for this compound
Detailed Experimental Protocol for Disposal
The following protocol provides a step-by-step guide for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling any waste, ensure you are wearing appropriate PPE:
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, leak-proof, and sealable container.[4][5][6]
-
Do not mix this waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][7]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, clearly labeled, and sealable container.
-
Avoid mixing with incompatible solvents or reagents.
-
-
Contaminated Labware:
-
Disposable glassware contaminated with the compound should be collected as hazardous waste.
-
Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[8]
-
3. Container Labeling:
-
All waste containers must be clearly and accurately labeled.[7][8][9] The label should include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".[8]
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
4. Waste Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Ensure containers are kept closed except when adding waste.[4][8]
-
Store in a well-ventilated area, away from heat and sources of ignition.[5][10]
-
Incompatible wastes should be segregated to prevent dangerous reactions.[8]
5. Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[7]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]
6. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
-
Retain copies of all waste manifests and disposal records in accordance with local and federal regulations.[11] The Resource Conservation and Recovery Act (RCRA) in the United States mandates a "cradle-to-grave" approach for tracking hazardous waste.[11][12]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[4][10]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 12. epa.gov [epa.gov]
Essential Safety and Operational Guide for 7-Methyl-2H-1,4-benzoxazin-3(4H)-one
This guide provides crucial safety and logistical information for handling 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a chemical compound utilized in laboratory research and development. The following procedures are based on best practices for handling similar benzoxazinone-based compounds and are intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is aggregated from SDSs of structurally similar compounds. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any work.
I. Personal Protective Equipment (PPE)
Based on the analysis of related chemical structures, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes. Standard safety glasses are not sufficient.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1] |
| Body Protection | A lab coat or a chemical-resistant suit is required to prevent skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation or the potential for aerosol or dust generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used.[2] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location and functionality of emergency equipment, such as safety showers and eyewash stations.[2]
-
-
Handling:
-
Handle the compound exclusively within a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols during weighing and transfer.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Handling:
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Method: All waste, including contaminated consumables (e.g., gloves, weighing paper), must be disposed of through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Packaging: Dispose of the original container as unused product.
Experimental Workflow and Safety Protocols
The following diagrams illustrate the logical flow of operations for safely handling this compound.
Caption: Step-by-step workflow for handling the chemical.
Caption: Mandatory PPE for handling the compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
